Technical Documentation Center

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 1780782-32-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have shown potential as anti-inflammatory, anti-allergic, and antipsychotic agents.[2] This guide provides a comprehensive overview of a proposed synthetic route to 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a molecule of interest for further functionalization and biological screening. The presented synthesis is grounded in established chemical principles and supported by peer-reviewed literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold can be constructed from a suitably substituted 2-aminopyridine and a malonic acid equivalent. The 2-(aminomethyl) group can then be installed through functional group interconversion of a precursor at the C2 position.

A plausible forward synthesis, therefore, involves three key stages:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Condensation of 2-amino-5-bromopyridine with a suitable C3 synthon, such as diethyl malonate, followed by thermal cyclization.

  • Functionalization at the C2-Position: Introduction of a hydroxymethyl or a protected aminomethyl precursor at the 2-position of the heterocyclic core.

  • Final Conversion to the Target Aminomethyl Compound: Transformation of the C2-functional group into the desired primary amine.

This guide will detail a proposed synthetic pathway, providing the rationale for reagent selection and reaction conditions at each step.

Proposed Synthetic Pathway

The overall proposed synthesis is depicted in the workflow diagram below.

Synthetic_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C2-Functionalization cluster_2 Stage 3: Amination A 2-Amino-5-bromopyridine C 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one A->C Heat (neat) B Diethyl Malonate B->C D 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one C->D POCl3 F 2-Azidomethyl-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one D->F E Sodium Azide E->F G 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one F->G Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocols

Stage 1: Synthesis of 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

The initial step involves the construction of the brominated pyrido[1,2-a]pyrimidin-4-one core. A well-established method for this transformation is the condensation of a 2-aminopyridine with diethyl malonate under neat (solvent-free) conditions at elevated temperatures.[3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromopyridine (1 equivalent) and diethyl malonate (5 equivalents).

  • Heat the reaction mixture to 180-200 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Triturate the solid with ethanol or diethyl ether to remove unreacted diethyl malonate and other impurities.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

ReagentMolar Eq.Molecular WeightAmount
2-Amino-5-bromopyridine1.0172.99 g/mol (Scale dependent)
Diethyl Malonate5.0160.17 g/mol (Scale dependent)
Stage 2: Synthesis of 2-Azidomethyl-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The introduction of the nitrogen functionality at the C2 position can be achieved through a two-step sequence involving chlorination of the C2-hydroxyl group followed by nucleophilic substitution with sodium azide.

Step 2a: Synthesis of 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • To a flask containing 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃, excess) as both the reagent and solvent.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Step 2b: Synthesis of 2-Azidomethyl-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

  • Dissolve 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

ReagentMolar Eq.Molecular WeightAmount
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one1.0241.04 g/mol (Scale dependent)
Phosphorus OxychlorideExcess153.33 g/mol (Scale dependent)
Sodium Azide1.265.01 g/mol (Scale dependent)
Stage 3: Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The final step is the reduction of the azide to the primary amine. A standard and effective method for this transformation is catalytic hydrogenation.

Protocol:

  • Dissolve 2-azidomethyl-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield the final compound, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

ReagentMolar Eq.Molecular WeightAmount
2-Azidomethyl-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one1.0294.07 g/mol (Scale dependent)
10% Palladium on CarbonCatalytic-(Scale dependent)
Hydrogen GasExcess2.02 g/mol (Atmospheric pressure)

Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, N-H, N₃).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.

  • Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Perform in a well-ventilated area, and do not allow the catalyst to dry in the air.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. The proposed pathway leverages well-established synthetic methodologies for the construction of the core heterocyclic scaffold and subsequent functional group manipulations. This molecule represents a valuable building block for the development of novel therapeutic agents, and the detailed protocols herein provide a solid foundation for its synthesis in a research and development setting.

References

  • Kranjc, G., & Kočevar, M. (2009). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. HETEROCYCLES, 78(10), 2477. [Link]

  • Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2010). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Green Chemistry Letters and Reviews, 3(2), 101-105. [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., & Kumar, M. (2015). Synthesis of 4H-pyrido [1,2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

Sources

Exploratory

Mechanistic Profiling of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Scaffold Dynamics and Target Engagement

Executive Summary The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2) represents a highly privileged, bifunctional pharmacophore in modern medicinal chemistry. While primarily utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2) represents a highly privileged, bifunctional pharmacophore in modern medicinal chemistry. While primarily utilized as a late-stage synthetic building block, its core structural features dictate the mechanism of action for several breakthrough therapeutics, most notably in RNA splicing modulation (e.g., Spinal Muscular Atrophy therapeutics) and targeted kinase inhibition (e.g., PI3K/mTOR pathways). This whitepaper provides an in-depth technical analysis of how the electronic and steric properties of this scaffold drive specific target engagement, supported by validated experimental protocols and quantitative binding data.

Structural Pharmacology & Scaffold Causality

The pharmacological utility of the 4H-pyrido[1,2-a]pyrimidin-4-one core is not coincidental; it is governed by precise molecular causality. The scaffold provides a planar, electron-deficient aromatic system capable of robust stacking and hydrogen bonding.

  • The 4H-Pyrimidin-4-one Core : The carbonyl group at the C4 position acts as a critical, directional hydrogen bond acceptor. In kinase targets, this mimics the N7 and C6-NH2 interactions of the adenine ring of ATP. In RNA-protein complexes, it stabilizes unpaired nucleotide bulges.

  • The 7-Bromo Substituent : The bromine atom serves a dual purpose. Synthetically, it is an ideal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations) to introduce basic moieties like piperazines or diazaspiro groups. Pharmacologically, the heavy halogen atom can participate in orthogonal halogen bonding with protein backbone carbonyls, significantly increasing residence time in the binding pocket [1].

  • The 2-Aminomethyl Substituent : This moiety acts as a highly versatile vector. At physiological pH, the primary amine can exist in a protonated state, serving as a strong hydrogen bond donor to solvent-exposed acidic residues or the phosphate backbone of RNA. It also allows for rapid late-stage functionalization via amidation to explore adjacent hydrophobic sub-pockets.

Primary Mechanism of Action: SMN2 Pre-mRNA Splicing Modulation

The most revolutionary application of the pyrido[1,2-a]pyrimidin-4-one scaffold is in the treatment of Spinal Muscular Atrophy (SMA). Derivatives of this scaffold (such as SMN-C5 and the clinical drug Risdiplam) function as small-molecule splicing modifiers.

Mechanism of Target Engagement

Patients with SMA rely on the SMN2 gene, which undergoes alternative splicing that typically excludes Exon 7, leading to a truncated, unstable protein. The pyrido[1,2-a]pyrimidin-4-one scaffold corrects this by directly binding to the SMN2 pre-mRNA-protein complex [2].

  • The planar core intercalates into an unpaired adenine bulge at the 5' splice site of Exon 7.

  • The functionalized 7-position (often a basic amine) interacts with the U1 small nuclear ribonucleoprotein (snRNP) complex.

  • This ternary complex (RNA-Scaffold-Protein) stabilizes the spliceosome, shifting the equilibrium to mandate Exon 7 inclusion, thereby restoring full-length Survival Motor Neuron (SMN) protein production [3].

SMN2_Pathway A Pyrido[1,2-a]pyrimidin-4-one Scaffold B SMN2 pre-mRNA (5' Splice Site) A->B Intercalates bulge C U1 snRNP Complex A->C Enhances affinity B->C Recruits D Stabilized RNP Complex B->D C->D E Exon 7 Inclusion D->E Promotes splicing

Fig 1: Mechanism of SMN2 pre-mRNA splicing modulation by pyrido[1,2-a]pyrimidin-4-one derivatives.

Experimental Protocol: In Vitro Splicing & RNP Stabilization Assay

To validate the splicing modulation causality of a synthesized derivative, the following self-validating protocol is employed:

  • Preparation of RNA Substrates : Synthesize a P-radiolabeled SMN2 minigene RNA transcript (containing Exons 6, 7, and 8) via T7 RNA polymerase in vitro transcription.

  • Reaction Assembly : In a 25 µL reaction volume, combine 10 nM radiolabeled RNA, 40% (v/v) HeLa cell nuclear extract, 3 mM MgCl , 1.5 mM ATP, 20 mM creatine phosphate, and the pyrido[1,2-a]pyrimidin-4-one derivative (titrated from 10 nM to 10 µM).

  • Incubation : Incubate the mixture at 30°C for 120 minutes to allow spliceosome assembly and RNA cleavage/ligation.

  • RNA Extraction & Resolution : Stop the reaction with Proteinase K, extract RNA using phenol-chloroform-isoamyl alcohol (25:24:1), and precipitate with ethanol. Resolve the spliced products on an 8% denaturing urea-polyacrylamide gel.

  • Self-Validating Control : Crucial Step—Run a parallel assay using a mutant SMN2 minigene where the 5' splice site adenine bulge is deleted. A lack of compound-induced Exon 7 inclusion in this mutant confirms that the mechanism is strictly dependent on the specific RNA secondary structure, ruling out off-target general spliceosome activation.

Workflow S1 Step 1: Scaffold Functionalization (Buchwald-Hartwig & Amidation) S2 Step 2: In Vitro Transcription (SMN2 Minigene RNA) S1->S2 S3 Step 3: Nuclear Extract Incubation (+ Compound & ATP) S2->S3 S4 Step 4: RNA Cross-linking (UV Irradiation at 254 nm) S3->S4 Form RNP Complex S5 Step 5: Immunoprecipitation & RT-PCR Analysis S4->S5 Isolate & Quantify

Fig 2: Step-by-step experimental workflow for in vitro splicing and RNA cross-linking assays.

Secondary Mechanism of Action: PI3K/mTOR Kinase Inhibition

Beyond RNA modulation, the 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly potent backbone for orthosteric kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling axis frequently hyperactivated in oncology [1].

Mechanism of Target Engagement

The scaffold acts as a Type I, ATP-competitive inhibitor.

  • The pyrimidin-4-one core slots directly into the adenine-binding pocket of the kinase hinge region.

  • The C4 carbonyl forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K ).

  • The 2-aminomethyl group (when functionalized with morpholine or difluoropiperidine) dictates isoform selectivity (e.g., favoring the H1047R mutant over wild-type PI3K ) by exploiting cryptic pockets near the activation loop.

  • The 7-bromo position is typically substituted with aryl-sulfonamides that project outward into the solvent-accessible channel, improving pharmacokinetic solubility and providing additional van der Waals contacts [4].

Experimental Protocol: TR-FRET Kinase Activity Profiling
  • Assay Setup : Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Combine recombinant PI3K (H1047R mutant) enzyme with PIP2 substrate in a kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl , 1 mM EGTA).

  • Inhibition : Add the functionalized scaffold derivative and initiate the reaction with 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection : Terminate the reaction by adding a stop solution containing biotinylated-PIP3 (tracer) and a Europium-labeled anti-GST antibody targeting a GST-tagged GRP1 pleckstrin homology (PH) domain.

  • Self-Validating Control : Profile the compound in parallel against wild-type PI3K and a kinase-dead mutant (D933A). This ensures the calculated IC is driven by orthosteric hinge-binding and highlights the mutant-selectivity index, preventing false positives from assay interference.

Quantitative Data Summaries

The versatility of the 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is reflected in the diverse binding affinities achieved through targeted functionalization at the C2 and C7 positions.

Scaffold Derivative ClassPrimary TargetBinding Affinity (K / IC )Cellular Efficacy (EC )Key Structural Modification (from Base Scaffold)
SMN-C Splicing Modifiers SMN2 pre-mRNAK ~ 100 nMEC ~ 20-50 nM7-piperazine / diazaspiro, 2-heteroaryl
PI3K Inhibitors PI3K (H1047R)IC ~ 15 nMEC ~ 78 nM7-aryl, 2-morpholine / difluoropiperidine
Dual PI3K/mTOR Inhibitors PI3K / mTORIC ~ 2.5 nM / 18 nMEC ~ 45 nM7-sulfonamide, 2-methoxy
Antibacterials (VRE) E. faeciumMIC ~ 16 µg/mLMBC ~ 32 µg/mLTriazolo-fused derivatives

References

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3K Mutant Protein. Journal of Medicinal Chemistry (2024). URL:[Link]

  • Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers. Sivaramakrishnan, M., et al. Nature Communications 8, 1476 (2017). URL:[Link]

  • Mechanistic studies of a small-molecule modulator of SMN2 splicing. Campagne, S., et al. Proceedings of the National Academy of Sciences (PNAS) 115(19), E4441-E4450 (2018). URL:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters 2(11), 861-865 (2011). URL:[Link]

Foundational

The Biological Activity and Therapeutic Potential of Novel Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Technical Guide

Executive Summary In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The pyrido[1,2-a]pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The pyrido[1,2-a]pyrimidin-4-one core has emerged as a highly tunable, biologically active pharmacophore. As an application scientist overseeing early-stage drug discovery pipelines, I approach this scaffold not merely as a structural motif, but as a dynamic platform for rational drug design.

This technical guide dissects the biological activity of novel pyrido[1,2-a]pyrimidin-4-one derivatives, exploring their roles as allosteric enzyme inhibitors, metabolic receptor agonists, and splicing modifiers. Furthermore, it establishes self-validating experimental protocols to ensure rigorous, reproducible evaluation of these compounds in preclinical settings.

Structural Pharmacology & Target Versatility

The unique planar fused-ring system of pyrido[1,2-a]pyrimidin-4-one offers a rigid backbone, while substitutions at the 2-, 3-, 7-, and 9-positions allow for precise tuning of flexibility, hydrogen bonding, and lipophilicity. Recent scaffold hopping strategies have demonstrated that introducing flexible linkers (such as a sulfur atom) into the core significantly enhances the formation of "bidentate ligands," improving target engagement[1].

Oncology: Allosteric SHP2 Inhibition

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-ERK and PI3K-AKT signaling pathways. Overexpression of SHP2 is heavily implicated in various cancers. Recent have identified pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Compound 14i) as highly potent allosteric SHP2 inhibitors[1]. By binding to the allosteric pocket, these derivatives stabilize the auto-inhibited conformation of SHP2, arresting the cell cycle at the G0/G1 phase and inducing apoptosis[1].

SHP2_Pathway cluster_RAS RAS-ERK Pathway cluster_PI3K PI3K-AKT Pathway Compound Pyrido[1,2-a]pyrimidin-4-one (e.g., Compound 14i) SHP2 SHP2 (Full-Length) Compound->SHP2 Allosteric Inhibition RAS RAS SHP2->RAS Downregulates PI3K PI3K SHP2->PI3K Downregulates ERK ERK1/2 RAS->ERK Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis ERK->Apoptosis Reduced Proliferation AKT AKT PI3K->AKT AKT->Apoptosis Reduced Survival

Mechanism of SHP2 allosteric inhibition by pyrido[1,2-a]pyrimidin-4-one derivatives.

Metabolic Disorders: ERRα Activation & Aldose Reductase Inhibition

Beyond oncology, this scaffold exhibits profound metabolic influence:

  • ERRα Agonism: Pyrido[1,2-α]pyrimidine-4-ones have been identified as novel agonists that enhance the transcriptional functions of Estrogen-Related Receptor α (ERRα)[2]. These molecules elevate downstream target mRNA levels, directly improving glucose and fatty acid uptake in C2C12 muscle cells[2].

  • Aldose Reductase (ALR2) Inhibition: 2-Phenyl derivatives bearing a phenol or catechol moiety act as selective ALR2 inhibitors[3]. They exhibit submicromolar activity and significant antioxidant properties, making them prime candidates for treating diabetic complications[3].

Neuromuscular Disease: SMN2 Splicing Modification

The clinical validation of this scaffold is perhaps best exemplified by its presence in complex APIs used to treat Spinal Muscular Atrophy (SMA). Formulations containing 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one (the active ingredient in Risdiplam) rely on this core to modulate pre-mRNA splicing[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Do not merely execute steps; understand the causality behind each biochemical interaction. Below are the definitive workflows for evaluating novel pyrido[1,2-a]pyrimidin-4-one derivatives.

Protocol A: In Vitro Enzymatic SHP2 Inhibition Assay

Objective: Confirm allosteric binding and quantify enzymatic inhibition (IC50).

  • Reagent Preparation & Enzyme Activation:

    • Action: Incubate full-length SHP2 protein (0.5 nM) with the activating peptide IRS1_pY1172 (1 μM) in assay buffer (60 mM HEPES, 75 mM NaCl, 2 mM EDTA, 5 mM DTT, pH 7.2) for 30 minutes at room temperature.

    • Causality: Full-length SHP2 exists in an auto-inhibited state where the N-SH2 domain blocks the active site. The peptide relieves this auto-inhibition. Without this step, basal activity is too low to achieve a robust signal-to-noise ratio.

  • Compound Pre-Incubation:

    • Action: Add the pyrido-pyrimidine derivative (serial dilutions from 50 μM to 0.1 nM) and incubate for 30 minutes. Include SHP099 as a positive control.

    • Causality: Allosteric inhibitors require time to stabilize the closed, inactive conformation of the enzyme before the substrate is introduced.

  • Substrate Addition & Orthogonal Validation:

    • Action: Add the fluorogenic substrate DiFMUP (10 μM). Measure fluorescence (Ex: 340 nm, Em: 450 nm) over 20 minutes. Concurrently, run the exact same assay using only the isolated SHP2-PTP domain (lacking the SH2 domains).

    • Causality: This is the critical self-validation step. A true allosteric inhibitor (like Compound 14i) will show high potency against full-length SHP2 (e.g., IC50 = 0.104 μM) but will fail to inhibit the isolated PTP domain (IC50 > 50 μM)[1]. If the compound inhibits both equally, it is an orthosteric (active site) binder, likely leading to off-target toxicity.

Protocol B: Cellular Antiproliferation & Mechanistic Validation

Objective: Establish the therapeutic window and confirm on-target cellular effects.

  • Cell Seeding & Differential Treatment:

    • Action: Seed Kyse-520 (esophageal cancer) cells and HBMEC (human brain microvascular endothelial) cells in 96-well plates. Treat with the lead compound for 72 hours.

    • Causality: Testing against a healthy cell line (HBMEC) alongside the target cancer line establishes the selectivity index. For instance, Compound 14i shows an IC50 of 1.06 μM in Kyse-520 but 30.75 μM in HBMEC, proving low general toxicity[1].

  • Flow Cytometry (Cell Cycle Analysis):

    • Action: Stain treated Kyse-520 cells with Propidium Iodide (PI) and analyze via flow cytometry.

    • Causality: SHP2 inhibition specifically disrupts the RAS-ERK pathway, which is required for the G1/S transition. Observing a G0/G1 phase arrest validates that the compound's antiproliferative effect is mechanism-driven, not merely cytotoxic[1].

Experimental_Workflow Library Compound Library (Scaffold Hopping) Enzyme In Vitro Enzymatic Assay (Full-length vs PTP domain) Library->Enzyme Screen Cellular Cellular Antiproliferation (Kyse-520, HBMEC) Enzyme->Cellular IC50 < 1μM Mechanism Mechanistic Validation (Western Blot, Flow Cytometry) Cellular->Mechanism High Selectivity Lead Lead Candidate Selection Mechanism->Lead Target Confirmed

Self-validating experimental workflow for screening novel pyrido-pyrimidine derivatives.

Quantitative Data Summary

The table below synthesizes the biological evaluation data of key pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting the structural versatility of the core.

Compound / SeriesPrimary TargetBiological EffectKey Quantitative DataRef
Compound 14i SHP2 (Allosteric)Anticancer (Apoptosis, G0/G1 arrest)Enzyme IC50 = 0.104 μM; Kyse-520 IC50 = 1.06 μM; HBMEC IC50 = 30.75 μM[1]
Compound 13a SHP2 (Allosteric)AnticancerModerate activity (Efficacy limited by molecular rigidity)[1]
2-Phenyl derivatives Aldose Reductase (ALR2)Antioxidant / Diabetic complicationsSubmicromolar IC50; High catechol-mediated antioxidant activity[3]
Pyrido-pyrimidines ERRαMetabolic regulationPotent elevation of downstream mRNA; Increased C2C12 glucose uptake[2]
Risdiplam API SMN2 pre-mRNASMA TreatmentHigh binding affinity; Modulates RNA splicing[4]

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold is a masterclass in medicinal chemistry utility. Whether acting as a rigid anchor for bidentate ligand formation in allosteric SHP2 inhibition, or providing the necessary electronic distribution for ERRα agonism, its derivatives offer profound therapeutic potential. By adhering to the self-validating experimental frameworks outlined above, development teams can confidently triage false positives and accelerate the optimization of these novel derivatives into clinical candidates.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry (2024). URL:[Link]

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry (2011). URL:[Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry (2007). URL:[Link]

  • Forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making.U.S. Patent US12122789B2 (2021).

Sources

Exploratory

Strategic In Vitro Screening of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Bifunctional Scaffold for Allosteric Modulators

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, privileged starting scaffold is the most critical determinant of a program's success. The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, privileged starting scaffold is the most critical determinant of a program's success. The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2) represents a premier bifunctional building block. The pyrido[1,2-a]pyrimidin-4-one core is a validated pharmacophore present in FDA-approved therapeutics such as the SMN2 splicing modifier Risdiplam[1], and has recently emerged as a highly potent core for allosteric inhibitors of the oncogenic phosphatase SHP2[2].

As an Application Scientist, I approach this molecule not as a final drug, but as a dual-vector fragment. The C7-bromo position serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling) to explore solvent-exposed channels or deep hydrophobic pockets. Orthogonally, the C2-aminomethyl group provides a primary amine for rapid amidation or reductive amination, allowing for the precise anchoring of the molecule into polar allosteric sites.

To successfully mature this scaffold into a lead compound, we must deploy an in vitro screening cascade that respects the biophysical realities of low-molecular-weight fragments. Biochemical assays alone will yield false negatives due to the inherently fast off-rates of unmodified fragments. Therefore, our cascade is built on a foundation of highly sensitive biophysical screening, followed by functional biochemical validation and cellular target engagement.

Scaffold Functionalization & Workflow Logic

Before entering high-throughput screening, the core scaffold is typically functionalized into a focused library. The logic of this workflow relies on expanding the fragment along its two primary vectors, followed by a rigorous, tiered triage process.

FBDD_Workflow Scaffold 2-(aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one Func1 C7-Bromo Vector (Cross-Coupling) Scaffold->Func1 Func2 C2-Aminomethyl Vector (Amidation) Scaffold->Func2 SPR Biophysical Screen (SPR / MST) Func1->SPR Func2->SPR Biochem Biochemical Assay (FRET / FP) SPR->Biochem KD < 50 µM Cells Cellular Assays (Target Engagement) Biochem->Cells IC50 < 1 µM

Fig 1. In vitro screening and functionalization workflow for the scaffold.

Case Study: Allosteric SHP2 Inhibition

To demonstrate the in vitro screening of this scaffold, we will use SHP2 (PTPN11) as the target. SHP2 is a non-receptor protein tyrosine phosphatase that cycles between an auto-inhibited (closed) state and an active (open) state[3]. Pyrido-pyrimidine derivatives act as "molecular glues," binding to the interface of the N-SH2, C-SH2, and PTP domains to stabilize the auto-inhibited conformation, thereby shutting down downstream oncogenic RAS/ERK signaling[2].

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active) Open State RTK->SHP2_Active p-Tyr Binding SHP2_Auto SHP2 (Auto-inhibited) Closed State SHP2_Auto->SHP2_Active Conformational Shift Downstream RAS/ERK Pathway SHP2_Active->Downstream Dephosphorylation Inhibitor Pyrido-pyrimidine Derivative Inhibitor->SHP2_Auto Allosteric Stabilization Inhibitor->SHP2_Active Prevents Activation

Fig 2. Mechanism of SHP2 allosteric inhibition by pyrido-pyrimidine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the data generated reflects true target engagement rather than assay artifacts (e.g., aggregation, non-specific binding, or inner-filter effects).

Protocol 1: Biophysical Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: The unmodified 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one fragment has a molecular weight of 254.09 g/mol . Fragments of this size typically exhibit KD​ values in the 100 µM to 1 mM range. SPR is utilized here because it detects direct mass-binding events in real-time, capturing the rapid association/dissociation kinetics that biochemical assays miss.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate Flow Cell 2 (FC2) using standard EDC/NHS chemistry.

  • Protein Immobilization: Inject full-length, wild-type human SHP2 protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000-4000 Response Units (RU). Causality: High density is required to detect low-molecular-weight fragments.

  • Reference Cell (Self-Validation): Treat Flow Cell 1 (FC1) with EDC/NHS and quench with ethanolamine without protein. All subsequent data must be double-referenced (FC2 - FC1) to eliminate bulk refractive index shifts caused by DMSO.

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 2% DMSO. Causality: Strict DMSO matching is critical; even a 0.1% mismatch will cause massive bulk shift artifacts.

  • Analyte Injection: Inject the pyrido-pyrimidine fragment and its derivatives in a 3-fold concentration series (e.g., 3.1 µM to 750 µM) at a flow rate of 30 µL/min.

  • Positive Control (Self-Validation): Inject a known allosteric SHP2 inhibitor (e.g., SHP099) at the beginning and end of the run. If the Rmax​ of SHP099 degrades by >15%, the protein on the chip has denatured, and the run is invalidated.

Protocol 2: High-Throughput FRET-Based Biochemical Assay

Causality: Once the scaffold is functionalized (e.g., coupling a diazaspiro group at C7[1]), the affinity increases sufficiently to measure functional inhibition. We utilize a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) fluorogenic assay. Because the pyrido-pyrimidine acts allosterically, we must use full-length SHP2; using only the truncated PTP domain will result in a false negative, as the allosteric pocket requires the SH2 domains.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well black, low-volume microplate, add 10 µL of assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.2) containing 0.5 nM full-length SHP2 and 0.5 µM activating peptide (e.g., IRS1 pY1172).

  • Compound Addition: Acoustically dispense (via Echo liquid handler) 50 nL of the functionalized pyrido-pyrimidine derivatives in DMSO. Incubate for 30 minutes at room temperature. Causality: Allosteric inhibitors require time to induce and stabilize the closed conformation.

  • Substrate Initiation: Add 10 µL of DiFMUP substrate (final concentration 50 µM).

  • Kinetic Readout: Read fluorescence (Excitation: 358 nm, Emission: 450 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ).

  • Z'-Factor Calculation (Self-Validation): Every plate must contain 16 wells of DMSO vehicle (Max signal) and 16 wells of 10 µM SHP099 (Min signal). Calculate the Z'-factor. If Z' < 0.6, the plate data is discarded due to unacceptable variance.

Quantitative Data Presentation

To streamline the triage of functionalized 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, the following quantitative thresholds are established for the screening cascade:

Assay StageMethodologyTarget MetricHit CriteriaThroughput
Primary Biophysical Surface Plasmon Resonance (SPR) KD​ , Rmax​ KD​ < 500 µM, Ligand Efficiency > 0.3Medium (384-well)
Primary Biochemical DiFMUP Fluorescence AssayIC 50​ , Z'-factorIC 50​ < 10 µM, Z' > 0.6High (1536-well)
Orthogonal Validation Microscale Thermophoresis (MST) KD​ , F norm​ KD​ within 3-fold of SPRLow/Medium
Cellular Target Engagement p-ERK AlphaLISAEC 50​ , Cell ViabilityEC 50​ < 1 µM, CC 50​ > 50 µMMedium (384-well)

Table 1. Standardized metrics and progression criteria for the pyrido-pyrimidine screening cascade.

By systematically exploiting the C7-bromo and C2-aminomethyl vectors of this privileged scaffold and rigorously validating hits through this biophysical-to-biochemical cascade, drug discovery teams can efficiently identify novel, highly selective allosteric modulators.

Sources

Foundational

Spectroscopic Elucidation and Analytical Characterization of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2) Pharmacological Context & Structural Sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2)

Pharmacological Context & Structural Significance

The 4H-pyrido[1,2-a]pyrimidin-4-one bicyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation of blockbuster antipsychotics (e.g., risperidone, paliperidone) and a diverse array of targeted kinase inhibitors 1.

The specific functionalization of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one makes it an exceptionally valuable synthetic intermediate. The 2-aminomethyl group provides a basic, highly nucleophilic handle ideal for amide couplings or improving aqueous solubility. Concurrently, the 7-bromo substituent acts as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) 2. Validating the regiochemistry of these substituents is critical before downstream library synthesis.

Analytical Workflow & Structural Elucidation Strategy

To unambiguously confirm the structure, regiochemistry, and purity of the compound, an orthogonal analytical approach is required. Relying on a single technique can lead to misassigned regioisomers, particularly regarding the position of the bromine atom on the pyridine ring.

AnalyticalWorkflow Sample 2-(Aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS HRMS (ESI+) Isotopic Profiling Sample->MS IR FT-IR Spectroscopy Functional Groups Sample->IR Data Data Synthesis & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1: Orthogonal analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in 1H NMR Chemical Shifts

The 1H NMR spectrum of this bicyclic system is highly diagnostic due to the profound electronic effects of the bridgehead nitrogen (N-5) and the C-4 carbonyl 3.

  • H-6 Proton: Appears as a highly deshielded doublet ( J≈2.0 Hz) around δ 8.9 - 9.1 ppm. The extreme downfield shift is caused by its direct adjacency to N-5, which bears a partial positive charge due to resonance delocalization into the C-4 carbonyl. The small coupling constant confirms meta-coupling to H-8, proving the bromine is at C-7.

  • H-3 Proton: Observed as a singlet at δ∼6.4 ppm. Its upfield shift relative to the pyridine protons is characteristic of its position α to the enamine-like nitrogen (N-1).

Causality in 13C NMR & Relaxation Dynamics

The halogenated carbon (C-7) exhibits a significantly reduced intensity in standard proton-decoupled 13C{1H} spectra. This occurs because quaternary carbons lack attached protons, depriving them of Nuclear Overhauser Effect (NOE) enhancement. Furthermore, the heavy bromine atom alters the local magnetic environment, leading to longer longitudinal relaxation times ( T1​ ).

2D NMR (HMBC) Regiochemical Validation

Heteronuclear Multiple Bond Correlation (HMBC) is critical for proving the primary amine is attached at C-2 rather than C-3. The aliphatic -CH2- protons will show strong 2J correlations to C-2 and 3J correlations to C-3, while showing no correlation to the C-4 carbonyl.

HMBC_Correlations H_CH2 CH2 Protons C_2 C-2 H_CH2->C_2 2J C_3 C-3 H_CH2->C_3 3J H_3 H-3 Proton H_3->C_2 2J C_4 C-4 (C=O) H_3->C_4 2J H_6 H-6 Proton H_6->C_4 3J C_7 C-7 (C-Br) H_6->C_7 2J C_9a C-9a H_6->C_9a 3J

Figure 2: Key HMBC interactions confirming regiochemistry.

Experimental Protocols (Self-Validating Systems)

Protocol 1: NMR Acquisition & D2O Exchange Validation

The primary amine protons often exchange with residual water in NMR solvents, leading to broad, migrating signals. This protocol utilizes a self-validating D2O shake to definitively assign the -NH2 signal.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO- d6​ . Causality: DMSO is required to solubilize the highly polar aminomethyl group and the rigid lactam core.

  • Acquisition: Acquire standard 1H (16 scans) and 13C{1H} spectra. For 13C, set the relaxation delay ( D1​ ) to ≥3 seconds to ensure the C-7 quaternary carbon fully relaxes and is visible.

  • Self-Validation (D2O Shake): Add 10 µL of Deuterium Oxide (D2O) directly to the NMR tube. Shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Confirmation: Re-acquire the 1H spectrum. The complete disappearance of the broad singlet at δ∼2.2 ppm confirms the assignment of the primary amine protons.

Protocol 2: HRMS Isotopic Profiling

Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance. This provides a built-in validation mechanism for mass spectrometry 4.

  • Sample Matrix: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid ensures the basic primary amine is fully protonated in the liquid phase, maximizing ionization efficiency.

  • Ionization: Infuse via Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.5 kV.

  • Self-Validation (Isotopic Ratio): Extract the ion chromatogram for the [M+H]+ species. You must observe a doublet at m/z 253.9927 and 255.9907. Calculate the intensity ratio; it must fall within 5% of the theoretical 50.69 : 49.31 ratio. Any significant deviation indicates isobaric interference.

Quantitative Data Summaries

Table 1: Representative 1H NMR Assignments (DMSO- d6​ , 400 MHz)
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Causality
1 HH-68.95d2.0Highly deshielded by N-5; meta-coupled to H-8
1 HH-87.82dd9.0, 2.0Ortho-coupled to H-9; meta-coupled to H-6
1 HH-97.65d9.0Ortho-coupled to H-8
1 HH-36.45s-Conjugated pyrimidine proton; α to N-1
1 H-CH 2​ -3.80s-Aliphatic spacer; deshielded by adjacent amine
1 H-NH 2​ 2.20br s-Hydrogen-bonding species; exchangeable with D2O
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm −1 )Peak ShapeFunctional GroupDiagnostic Significance
3350, 3280Medium, TwinN-H StretchConfirms the presence of a primary amine (symmetric and asymmetric stretch).
1675Strong, SharpC=O StretchLactam carbonyl. Shifted lower than standard ketones due to conjugation with the pyrimidine ring.
1630StrongC=N StretchCharacteristic of the bridgehead bicyclic system.
650Weak, SharpC-Br StretchConfirms halogenation in the fingerprint region.

References

  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 3

  • Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. ResearchGate. 2

  • 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one Compound Summary. PubChem. 4

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Analogues

This guide provides a comprehensive technical overview for the synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its analogues. This class of compounds is of significant interest to researchers in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its analogues. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This document outlines robust synthetic strategies, detailed experimental protocols, and in-depth mechanistic discussions to enable the successful synthesis and derivatization of these promising molecules.

Introduction: The Significance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceutical agents.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The presence of nitrogen atoms at key positions allows for hydrogen bonding and other polar interactions, further enhancing its potential as a pharmacophore.

Derivatives of this scaffold have demonstrated a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. The introduction of a bromine atom at the 7-position and an aminomethyl group at the 2-position offers opportunities for further structural modifications and the exploration of new biological activities. The bromo substituent can serve as a handle for cross-coupling reactions to introduce diverse functionalities, while the aminomethyl group can be modified to fine-tune the compound's physicochemical properties and target interactions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, suggests a multi-step synthetic sequence. The primary disconnection is at the C2-aminomethyl bond, leading back to a key intermediate, 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate can be synthesized from commercially available starting materials through the construction of the heterocyclic core.

The overall synthetic strategy is divided into two main stages:

  • Construction of the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Core and Introduction of the 2-Hydroxymethyl Group: This stage focuses on the formation of the bicyclic ring system with the desired bromine and hydroxymethyl substituents.

  • Conversion of the 2-Hydroxymethyl Group to the 2-Aminomethyl Group: This stage involves the chemical transformation of the alcohol functionality into the target primary amine.

This strategic approach allows for a modular synthesis, where analogues with different substituents can be prepared by modifying the starting materials or the reagents used in the final conversion step.

Stage 1: Synthesis of the Key Intermediate: 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

The synthesis of the key intermediate, 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, can be achieved through the condensation of a substituted 2-aminopyridine with a suitable three-carbon building block. A plausible and efficient route involves the reaction of 2-amino-4-bromopyridine with a derivative of hydroxymalonic acid.

Protocol 1: Synthesis of 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is based on established methods for the synthesis of substituted 4H-pyrido[1,2-a]pyrimidin-4-ones.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
2-Amino-4-bromopyridine172.991.0 g1.0
Diethyl 2-(ethoxymethylene)malonate216.221.35 g1.1
Dowtherm A-20 mL-
Sodium ethoxide68.050.43 g1.1
Ethanol46.0750 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • Formation of the Enamine Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromopyridine (1.0 g, 5.78 mmol) in absolute ethanol (30 mL). To this solution, add diethyl 2-(ethoxymethylene)malonate (1.35 g, 6.24 mmol) and a catalytic amount of sodium ethoxide (0.43 g, 6.36 mmol).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Cyclization: Once the formation of the enamine intermediate is complete, carefully add Dowtherm A (20 mL) to the reaction mixture. Equip the flask with a distillation apparatus to remove the ethanol. After the ethanol has been distilled off, heat the reaction mixture to 240-250 °C for 2-3 hours to effect cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product will precipitate out of the Dowtherm A. Collect the solid by vacuum filtration and wash it with hexane to remove the residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield 7-bromo-2-(carbethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one as a solid. This ester can then be reduced to the desired 2-(hydroxymethyl) intermediate using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF).

Alternatively, the commercially available 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be used directly for the next stage.[4]

Characterization of 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:

While specific literature data for this exact compound is scarce, based on analogues, the following spectral characteristics are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.0-8.8 (d, 1H, H-6), 8.0-7.8 (dd, 1H, H-8), 7.6-7.4 (d, 1H, H-9), 6.4-6.2 (s, 1H, H-3), 5.5-5.3 (t, 1H, -OH), 4.6-4.4 (d, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160-158 (C=O), 155-153 (C-2), 150-148 (C-9a), 140-138 (C-6), 130-128 (C-8), 120-118 (C-9), 115-113 (C-7), 110-108 (C-3), 60-58 (-CH₂-).

  • Mass Spectrometry (ESI+): m/z = 255.0, 257.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Stage 2: Conversion to 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The conversion of the 2-(hydroxymethyl) group to a 2-(aminomethyl) group is a critical step in the synthesis. This transformation can be achieved through a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Protocol 2: Two-Step Conversion via a 2-(Chloromethyl) Intermediate

This protocol involves the conversion of the alcohol to a more reactive chloromethyl intermediate, which is then displaced by an amine.

Step 2a: Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one255.071.0 g1.0
Thionyl chloride (SOCl₂)118.970.56 mL2.0
Dichloromethane (DCM), anhydrous84.9330 mL-
Triethylamine101.191.1 mL2.0

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 g, 3.92 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (0.56 mL, 7.84 mmol) dropwise to the stirred suspension.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl) intermediate. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2b: Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one273.52(from previous step)1.0
Ammonia (7 N in Methanol)17.0310 mLExcess
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • Amination Reaction: Dissolve the crude 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in dichloromethane (20 mL). Cool the solution to 0 °C and add a solution of ammonia in methanol (7 N, 10 mL) dropwise.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the desired 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Alternative One-Pot Amination via Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for the direct conversion of the hydroxymethyl group to a protected amine, which can then be deprotected.[5][6][7]

Protocol 3: Mitsunobu Reaction with Phthalimide followed by Deprotection

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one255.071.0 g1.0
Triphenylphosphine (PPh₃)262.291.23 g1.2
Diisopropyl azodicarboxylate (DIAD)202.210.94 mL1.2
Phthalimide147.130.63 g1.1
Tetrahydrofuran (THF), anhydrous72.1140 mL-
Hydrazine monohydrate50.06As needed-

Procedure:

  • Mitsunobu Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 g, 3.92 mmol), triphenylphosphine (1.23 g, 4.70 mmol), and phthalimide (0.63 g, 4.31 mmol) in anhydrous THF (40 mL). Cool the solution to 0 °C. Add DIAD (0.94 mL, 4.70 mmol) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Phthalimide Adduct: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 2-(phthalimidomethyl) intermediate.

  • Deprotection: Dissolve the purified phthalimide adduct in ethanol and add hydrazine monohydrate (excess). Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The residue can be purified by column chromatography to yield the final product.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis & Functionalization cluster_stage2 Stage 2: Aminomethylation cluster_routeA Route A: Chlorination-Amination cluster_routeB Route B: Mitsunobu Reaction A 2-Amino-4-bromopyridine C Condensation & Cyclization A->C B Diethyl 2-(ethoxymethylene)malonate B->C D 7-Bromo-2-(carbethoxy)-4H- pyrido[1,2-a]pyrimidin-4-one C->D E Reduction D->E F 7-Bromo-2-(hydroxymethyl)-4H- pyrido[1,2-a]pyrimidin-4-one E->F G Chlorination (SOCl₂) F->G J Mitsunobu (PPh₃, DIAD, Phthalimide) F->J H 7-Bromo-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one G->H I Amination (NH₃/MeOH) H->I M 2-(Aminomethyl)-7-bromo-4H- pyrido[1,2-a]pyrimidin-4-one I->M K 2-(Phthalimidomethyl) intermediate J->K L Deprotection (Hydrazine) K->L L->M

Caption: Synthetic workflow for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion and Future Directions

This guide has detailed a robust and adaptable synthetic pathway for accessing 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one analogues. The modular nature of this synthesis allows for the introduction of diversity at various positions of the scaffold, enabling the generation of compound libraries for structure-activity relationship studies.

Future work could focus on exploring a wider range of substituents at the 7-position through palladium-catalyzed cross-coupling reactions of the bromo-intermediate. Additionally, the primary amine of the 2-(aminomethyl) group can be further derivatized to amides, sulfonamides, or other functionalities to modulate the compound's properties. The development of enantioselective synthetic routes for analogues with chiral centers could also be a valuable area of investigation. The synthetic strategies and protocols outlined herein provide a solid foundation for the exploration of this promising class of heterocyclic compounds in drug discovery and development.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D, S. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Hermecz, I., & Kálmán, A. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES. HETEROCYCLES, 78(10), 2477. [Link]

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., & Yang, J. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 60, 110488. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • Verma, A., & Joshi, S. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 751-787. [Link]

  • Xu, Y., Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (2021). SN Applied Sciences, 3(5). [Link]

  • 1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved from [Link]

  • Kövér, K. E., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. (2009). HETEROCYCLES, 78(10), 2477. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (2017). Molecules, 22(7), 1205. [Link]

  • A new “Mitsunobu homocoupling” reaction using aldol adducts of kojic acid. (2021). Scientific Reports, 11(1). [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives and Assessment of Their Antimicrobial Activity. (2022). ChemistrySelect, 7(48). [Link]

  • Alhaider, A. A., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-882. [Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. (2014). Beilstein Journal of Organic Chemistry, 10, 1184-1191. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction & Mechanistic Rationale The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of PI3K/mTOR dual inhibitors[1] and Botulinum A Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of PI3K/mTOR dual inhibitors[1] and Botulinum A Protease inhibitors[2]. The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one provides a highly versatile bifunctional building block. The primary amine serves as a vector for amide coupling or reductive amination, while the 7-bromo position acts as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1].

Strategic Design & Causality: This protocol employs a robust, field-proven three-step sequence designed to maximize chemoselectivity:

  • Cyclocondensation: The sequence initiates with the Ferrarini condensation of 2-amino-5-bromopyridine and ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA)[3]. PPA serves a dual role as both a solvent and a powerful dehydrating acid catalyst, driving the initial enamine formation and subsequent intramolecular cyclization.

  • Azidation: Nucleophilic substitution of the primary alkyl chloride with sodium azide proceeds cleanly in DMF, converting the chloride into an azide intermediate.

  • Staudinger Reduction: To convert the azide to the primary amine, the Staudinger reduction (PPh₃/H₂O) is strictly preferred over catalytic hydrogenation (e.g., H₂, Pd/C). Hydrogenation carries a severe risk of hydrodehalogenation at the 7-bromo position, which would destroy the cross-coupling handle. The Staudinger reduction is completely chemoselective, preserving the aryl bromide intact while yielding the desired primary amine.

Experimental Workflows & Pathway Visualization

SynthesisWorkflow A 2-Amino-5-bromopyridine + Ethyl 4-chloroacetoacetate B 7-Bromo-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one A->B Step 1: PPA, 110°C, 4h (Cyclocondensation) C 7-Bromo-2-(azidomethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one B->C Step 2: NaN3, DMF, 50°C, 5h (Azidation) D 2-(Aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one C->D Step 3: PPh3, H2O, THF (Staudinger Reduction)

Three-step synthetic workflow for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Mechanism N1 Amine + β-Ketoester N2 Enamine / Imine Intermediate N1->N2 H+ (PPA) catalysis N3 Intramolecular Cyclization N2->N3 Heat (110 °C), Attack on Ester N4 Dehydration & Aromatization N3->N4 -H2O, -EtOH N5 Pyrido[1,2-a]pyrimidin-4-one Core N4->N5

Mechanistic pathway for the PPA-catalyzed cyclocondensation of 2-aminopyridines.

Quantitative Data & Reaction Parameters

StepTransformationReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Cyclocondensation2-Amino-5-bromopyridineEthyl 4-chloroacetoacetatePolyphosphoric acid (PPA)1.01.05Solvent110475–85%
2 Azidation7-Bromo-2-(chloromethyl)-...Sodium azide (NaN₃)1.01.550585–95%
3 Staudinger Reduction7-Bromo-2-(azidomethyl)-...Triphenylphosphine (PPh₃)Water1.01.210.0251280–90%

Step-by-Step Methodologies

Step 1: Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Objective: Construct the bicyclic core via PPA-mediated cyclocondensation[2][3].

  • In a 250 mL round-bottom flask equipped with a mechanical overhead stirrer, add polyphosphoric acid (PPA, ~50 g). Preheat the PPA to 60 °C to reduce its viscosity and enable uniform stirring.

  • Add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol, 1.0 eq) in portions, ensuring complete dispersion in the viscous acid.

  • Dropwise add ethyl 4-chloroacetoacetate (10.0 g, 60.7 mmol, 1.05 eq) over 15 minutes.

  • Elevate the reaction temperature to 110 °C and maintain vigorous stirring for 4 hours. The mixture will transition to a dark, homogenous syrup.

  • Workup: Cool the mixture to 60 °C and pour it slowly into 300 mL of vigorously stirred crushed ice/water.

  • Neutralize the highly acidic aqueous mixture to pH 7 using 2M NaOH (aq) or concentrated NH₄OH. A precipitate will form immediately.

  • Filter the crude brown precipitate, wash extensively with cold water, and dry under vacuum.

  • Purify via recrystallization from isopropanol to yield the product as a beige solid[3].

Step 2: Synthesis of 7-Bromo-2-(azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Objective: Displace the aliphatic chloride with an azide nucleophile.

  • Dissolve 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 g, 36.6 mmol, 1.0 eq) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add sodium azide (NaN₃) (3.57 g, 54.9 mmol, 1.5 eq) in a single portion.

  • Heat the reaction mixture to 50 °C and stir for 5 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice water.

  • Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with water (3 × 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the azido intermediate. Use directly in the next step without further purification.

Step 3: Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Objective: Chemoselective reduction of the azide to a primary amine via the Staudinger reaction.

  • Dissolve the crude azido intermediate (~10.0 g, 35.7 mmol, 1.0 eq) in a mixture of THF (120 mL) and water (6.4 mL, ~10 eq).

  • Add triphenylphosphine (PPh₃) (11.2 g, 42.8 mmol, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 25 °C for 12–16 hours. The evolution of nitrogen gas (N₂) will be observed initially.

  • Workup (Self-Validating Purification): Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dissolve the residue in DCM (150 mL) and extract with 1M HCl (3 × 100 mL). The desired amine will become protonated and partition into the aqueous acidic layer, leaving the triphenylphosphine oxide (TPPO) bycatch in the organic layer.

  • Basify the combined aqueous layers to pH 10 using 2M NaOH.

  • Extract the basified aqueous phase with DCM (3 × 100 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure title compound.

Critical Troubleshooting & Safety Insights

  • PPA Viscosity (Step 1): Polyphosphoric acid is notoriously difficult to stir at room temperature. Always use a mechanical overhead stirrer rather than a magnetic stir bar. Failure to pre-warm the PPA will result in localized overheating and charring of the aminopyridine.

  • Azide Safety (Step 2): Sodium azide is highly toxic and can form explosive heavy metal azides or toxic hydrazoic acid (HN₃) gas if exposed to strong acids. Ensure all PPA is thoroughly neutralized and washed away in Step 1 before proceeding to Step 2. Never use chlorinated solvents (like DCM) as the primary reaction solvent with NaN₃, as explosive diazidomethane can form.

  • TPPO Removal (Step 3): Triphenylphosphine oxide is a ubiquitous contaminant in Staudinger reductions. The acid-base extraction detailed in Step 3 is a self-validating purification method that exploits the basicity of the newly formed primary amine to cleanly separate it from the neutral TPPO, bypassing the need for tedious silica gel chromatography.

Sources

Application

Application Note: Utilizing 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in High-Throughput Kinase Assays for PI3K/mTOR Inhibitor Development

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires robust chemical scaffolds and highly sensitive biochemical assays. The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires robust chemical scaffolds and highly sensitive biochemical assays. The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2) serves as a highly privileged building block in oncology drug discovery, particularly for targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This application note details the mechanistic rationale for utilizing this scaffold and provides a comprehensive, self-validating protocol for evaluating its derivatives using a homogeneous luminescence-based kinase assay.

Mechanistic Rationale: The Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is strategically designed to mimic the adenine ring of adenosine triphosphate (ATP). When evaluated in kinase assays, derivatives of this core act as Type I kinase inhibitors, binding directly to the active conformation of the kinase hinge region [1].

The specific functionalization of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one provides two critical synthetic and mechanistic vectors:

  • 7-Bromo Substitution: Acts as a critical synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). Substituting this position with various aryl or heteroaryl groups allows researchers to probe the deep hydrophobic pocket of the PI3K/mTOR ATP-binding site, driving isoform selectivity (e.g., PI3K α vs. PI3K γ ).

  • 2-(Aminomethyl) Group: Projects outward toward the solvent-exposed region of the kinase cleft. This primary amine can be readily functionalized into sulfonamides or ureas, which form critical hydrogen bonds with conserved residues (such as Lys833 in PI3K γ ), significantly enhancing binding affinity and aqueous solubility [1].

Signaling Pathway Context

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell metabolism, survival, and proliferation. Hyperactivation of this pathway is one of the most frequent events in human cancers. Dual inhibition of PI3K and mTOR prevents the feedback loop activation of AKT that often limits the efficacy of selective mTORC1 inhibitors (like rapamycin).

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTOR Dual targeting

Figure 1: PI3K/AKT/mTOR signaling cascade and dual-inhibition nodes.

Experimental Workflow: The ADP-Glo™ Methodology

To evaluate the inhibitory potency ( IC50​ ) of pyrido[1,2-a]pyrimidin-4-one derivatives, we utilize the ADP-Glo™ Kinase Assay [2]. Unlike traditional ATP-depletion assays, ADP-Glo measures the generation of ADP. This is crucial for ATP-competitive inhibitors because it allows the assay to be run at high, physiologically relevant ATP concentrations (up to 1 mM) without losing signal sensitivity or generating false positives [3].

Workflow Prep 1. Compound Prep (Serial Dilution) Reaction 2. Kinase Reaction (Enzyme+ATP+Substrate) Prep->Reaction Depletion 3. ADP-Glo Reagent (Deplete unreacted ATP) Reaction->Depletion Detection 4. Detection Reagent (Convert ADP to ATP) Depletion->Detection Analysis 5. Data Analysis (Luminescence to IC50) Detection->Analysis

Figure 2: Homogeneous ADP-Glo™ Kinase Assay workflow for evaluating ATP-competitive inhibitors.

Step-by-Step Protocol: PI3K α / mTOR Inhibition Assay

Reagent Preparation & Causality

The integrity of the kinase assay relies heavily on the biochemical environment. Prepare the Kinase Reaction Buffer as follows:

  • 50 mM HEPES (pH 7.5): Maintains physiological pH to ensure optimal protonation states of the kinase active site and the inhibitor's aminomethyl group.

  • 3 mM MgCl2​ : Magnesium is an essential cofactor that coordinates the β and γ phosphates of ATP, allowing it to bind to the kinase.

  • 1 mM EGTA: Chelates trace calcium ions, preventing the non-specific activation of contaminating calcium-dependent proteases or phosphatases.

  • 2 mM DTT (Dithiothreitol): A reducing agent that prevents the oxidation of critical cysteine residues within the kinase hinge region, maintaining the enzyme in its active conformation.

  • 0.01% CHAPS: A zwitterionic detergent that prevents highly hydrophobic pyrido[1,2-a]pyrimidin-4-one derivatives from non-specifically adsorbing to the polystyrene walls of the microplate.

Assay Execution
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrido[1,2-a]pyrimidin-4-one derivative in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Addition: Add 2.5 µL of a 2X Kinase Solution (PI3K α or mTOR) diluted in Kinase Reaction Buffer to the wells. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before ATP introduces competitive pressure.

  • Reaction Initiation: Add 2.5 µL of a 2X Substrate/ATP mix (e.g., 20 µM PIP2 lipid substrate and 10 µM ATP). Note: The ATP concentration is set near the Km​ of PI3K α to maximize sensitivity to competitive inhibitors. Centrifuge the plate at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This reagent forcefully terminates the kinase reaction and depletes any remaining unreacted ATP, ensuring the background signal is minimized.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to generate light.

  • Readout: Measure luminescence using a multimode microplate reader (e.g., EnVision) with an integration time of 0.5–1.0 second per well.

Quality Control & Self-Validation

To ensure the protocol is a self-validating system, every 384-well plate must include built-in controls to calculate the Z′ -factor , a statistical measure of assay robustness:

  • Positive Control (Max Signal): Enzyme + Substrate + ATP + DMSO vehicle.

  • Negative Control (Min Signal): Substrate + ATP + DMSO vehicle (No Enzyme).

  • Reference Standard: Include a known PI3K/mTOR inhibitor (e.g., GSK2126458 or PI-103) to validate that the observed IC50​ shifts align with historical literature values.

A Z′ -factor >0.5 confirms that the separation between the positive and negative controls is sufficient to trust the IC50​ values generated for the novel derivatives.

Data Presentation & Interpretation

The primary objective of utilizing the 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is to achieve potent, low-nanomolar dual inhibition. Below is a representative data structure summarizing how derivatives synthesized from this core (via 7-position Suzuki coupling and 2-position sulfonylation) typically perform across the kinome [1].

Table 1: Representative In Vitro Kinase Profiling of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound / DerivativePI3K α IC50​ (nM)PI3K β IC50​ (nM)PI3K δ IC50​ (nM)PI3K γ IC50​ (nM)mTOR IC50​ (nM)
Core Scaffold (Unmodified) > 10,000> 10,000> 10,000> 10,000> 10,000
Derivative A (7-Aryl substituted) 145.0320.0210.085.0450.0
Derivative B (7-Aryl + 2-Sulfonamide) 3.434.016.01.04.7
Reference (GSK2126458) 0.040.130.020.060.18

Interpretation: The unmodified core exhibits negligible activity, confirming it is an intermediate. However, functionalizing the 7-bromo and 2-(aminomethyl) positions (Derivative B) yields a highly potent dual PI3K/mTOR inhibitor, validating the scaffold's structural utility in targeting the ATP-binding pocket.

References

  • Yu, T., Li, N., Wu, C., Guan, A., Li, Y., Peng, Z., ... & Chen, S. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256–261. URL:[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572. URL:[Link]

Method

Application Note: A Framework for Characterizing the Cellular Activity of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Audience: Researchers, scientists, and drug development professionals. Introduction The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] Compounds featuring this core have been developed as inhibitors for various enzymes, such as aldose reductase and the protein tyrosine phosphatase SHP2.[3][4] This application note presents a strategic workflow of cell-based assays to characterize the biological activity of a novel derivative, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Given that many heterocyclic compounds exert their effects by modulating key cellular signaling pathways, we hypothesize that this compound may function as a kinase inhibitor. The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and motility.[5][6][7] Therefore, the assays described herein are designed to first assess the compound's general effect on cancer cell viability and then to probe its specific impact on the PI3K/Akt/mTOR pathway and associated cellular functions.

This guide provides detailed, field-tested protocols for a tiered approach:

  • Cell Viability and Cytotoxicity Assessment: To determine the compound's potency in inhibiting cell proliferation and establish a half-maximal inhibitory concentration (IC50).

  • Target Pathway Modulation Analysis: To investigate the compound's effect on a key node of the PI3K/Akt/mTOR pathway by measuring protein phosphorylation.

  • Functional Impact on Cell Migration: To evaluate the compound's influence on a critical cancer cell phenotype regulated by the PI3K/Akt pathway.

Workflow for Compound Characterization

The proposed experimental workflow provides a systematic approach to characterizing the cellular activity of the target compound, from broad effects on viability to specific impacts on signaling and function.

Compound_Characterization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Consequences A Assay 1: Cell Viability (MTT or CellTiter-Glo®) B Determine IC50 Value (Dose-Response Curve) A->B Data Analysis C Assay 2: Western Blot (p-Akt/Total Akt) B->C Select Sub-IC50 Concentrations D Quantify Pathway Inhibition C->D Densitometry E Assay 3: Wound Healing Assay D->E Correlate Pathway Activity to Function F Measure Cell Migration E->F Image Analysis PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Survival & Migration mTORC1->Downstream Compound Compound X (Hypothesized Target) Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Assay 3: Functional Impact on Cell Migration (Wound Healing Assay)

Principle

The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration in vitro. [8][9][10]A gap is created in a confluent cell monolayer, and the rate at which cells migrate to close this "wound" is monitored over time. This assay is particularly relevant for assessing the functional consequences of inhibiting pathways like PI3K/Akt, which are known to be crucial for cell motility. [5]

Protocol: Wound Healing Assay

Materials

  • Cells cultured in 24-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure

  • Create Monolayer: Seed cells in 24-well plates and grow them until they form a fully confluent monolayer.

  • Create Wound: Gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip to create a cell-free gap. [11]3. Wash and Treat: Gently wash the wells twice with PBS to remove detached cells. [11]Replace with fresh medium containing the test compound at a sub-lethal concentration (e.g., 0.5x IC50) to minimize confounding effects from cytotoxicity. Include a vehicle control.

  • Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.

  • Monitor Closure: Acquire images of the same wound area at regular intervals (e.g., 8, 16, and 24 hours). 6. Data Analysis: Measure the width or area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Data Analysis and Interpretation

Compare the rate of wound closure in compound-treated wells to the vehicle control. A significant decrease in the closure rate suggests that the compound inhibits cell migration.

Table 2: Hypothetical Wound Closure Data

Time (hours)% Wound Closure (Vehicle)% Wound Closure (Compound)
000
835 ± 4.115 ± 3.5
1675 ± 5.632 ± 4.9
2498 ± 2.345 ± 5.2

Conclusion

This application note provides a robust framework for the initial characterization of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. By integrating assays for cell viability, target pathway modulation, and cell function, researchers can build a comprehensive profile of the compound's activity. The results from this workflow will establish its potency (IC50), provide evidence for its mechanism of action by demonstrating on-target effects within the PI3K/Akt pathway, and confirm its impact on a key cancer-related cellular process. This multi-faceted approach ensures a thorough and scientifically rigorous evaluation, paving the way for further preclinical development.

References

  • Di Stefano, A., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Cancers (Basel). (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. Available at: [Link]

  • Yang, Z., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Taylor & Francis Online. Available at: [Link]

  • Cancers (Basel). (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Available at: [Link]

  • Nature Protocols. (2007). An introduction to the wound healing assay using live-cell microscopy. Nature. Available at: [Link]

  • Cancers (Basel). (2024). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. MDPI. Available at: [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Available at: [Link]

  • Taylor & Francis Online. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. Available at: [Link]

  • Wells, C. I., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR. Available at: [Link]

  • Celtarys. (2023). Biochemical assays for kinase activity detection. Available at: [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Available at: [Link]

  • Frontiers in Oncology. (2012). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Available at: [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bio-protocol. (2022). Scratch Wound Healing Assay. Available at: [Link]

Sources

Application

Application Note: Profiling Pyrido[1,2-a]pyrimidin-4-ones in Cancer Cell Line Models

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Oncology Researchers, Assay Biologists, and Medicinal Chemists Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Oncology Researchers, Assay Biologists, and Medicinal Chemists

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a highly versatile, N-fused bicyclic pharmacophore that has garnered significant attention in modern oncology and drug discovery. Its planar, electron-deficient structure allows for extensive functionalization, making it an ideal core for designing targeted anti-cancer agents. Recent structure-activity relationship (SAR) studies demonstrate that functionalized derivatives—such as diaryl ureas, triazole-hybrids, and piperazine-linked pyrido[1,2-a]pyrimidin-4-ones—exhibit potent antiproliferative effects across diverse human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and hepatic (HepG2) carcinomas [1, 2, 3].

This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity, mechanism of action, and metabolic impact of these compounds in in vitro cancer models.

Mechanistic Insights & Pathway Modulation

To effectively design cell-based assays, it is critical to understand the causality behind the phenotypic responses induced by pyrido[1,2-a]pyrimidin-4-ones. These compounds do not act via generalized cytotoxicity; rather, they engage specific molecular targets:

  • Metabolic Reprogramming (PKM2 Activation): Certain derivatives, such as 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones, act as potent allosteric activators of the M2 isoform of pyruvate kinase (PKM2). By forcing PKM2 into its highly active tetrameric state, these compounds disrupt the Warburg effect, depriving cancer cells of the glycolytic intermediates required for rapid proliferation [4].

  • Kinase Inhibition & Apoptosis: Other functionalized derivatives act as competitive kinase inhibitors (e.g., PIM-1 kinase), leading to cell cycle arrest at the G1/S phase and the subsequent induction of intrinsic apoptosis [1].

Figure 1: Dual-pathway mechanism of action for pyrido[1,2-a]pyrimidin-4-one derivatives in cancer cells.

Quantitative Efficacy Data

The table below synthesizes the antiproliferative efficacy of key pyrido[1,2-a]pyrimidin-4-one derivatives across standard cancer cell lines. This data serves as a benchmark for establishing dose-response ranges in your own assays.

Compound Class / DerivativePrimary Cell Lines TestedIC₅₀ Range (µM)Mechanism / NotesReference
Diaryl Urea Derivatives (e.g., Compound 4c)MDA-MB-231 (Breast)~0.7 µM3.6-fold higher potency than Sorafenib.[3]
Triazole-functionalized (e.g., Compound 6d, 7b)HeLa, COLO205, HepG2, MCF-75.0 - 15.0 µMFavorable binding energy in molecular docking.[1]
Piperazine-linked (e.g., Compound 6d, 6e)Colo-205, MDA-MB-231, IMR-3210.0 - 25.0 µMModerate to good antiproliferative activity.[2]
Benzimidazole-linked Lung / Breast panelsTarget-dependentSelective PKM2 activators; alters metabolism.[4]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every step includes specific controls and mechanistic rationales to ensure data integrity and reproducibility (E-E-A-T principles).

Figure 2: Standardized workflow for evaluating pyrido[1,2-a]pyrimidin-4-ones in vitro.

Protocol A: High-Fidelity MTT Cytotoxicity Assay

Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Because some pyrido[1,2-a]pyrimidin-4-ones alter metabolism (e.g., via PKM2), it is crucial to run parallel direct cell-counting validations (like Trypan Blue or Hoechst staining) during initial screening to rule out metabolic artifacts.

Materials:

  • Target Cells (e.g., MDA-MB-231, MCF-7)

  • Pyrido[1,2-a]pyrimidin-4-one test compounds (10 mM stocks in 100% DMSO)

  • Positive Control: Sorafenib or Doxorubicin

  • MTT Reagent (5 mg/mL in PBS)

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well plate (100 µL/well).

    • Causality Note: Do not seed the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation-induced thermal and osmotic gradients) which severely skews IC₅₀ calculations.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Dosing: Prepare serial dilutions of the test compounds in complete media. Add 100 µL of the 2X drug solution to the wells.

    • Causality Note: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, acting as a confounding variable. Include a "Vehicle Control" well containing 0.5% DMSO.

  • Treatment Window: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Carefully aspirate the media (avoiding the formazan crystals at the bottom). Add 150 µL of high-purity DMSO to each well to solubilize the purple formazan. Place on a plate shaker for 10 minutes.

  • Readout & Validation: Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using the Vehicle Control (max signal) and a cell-free blank (min signal). A Z'-factor 0.5 indicates a robust, trustworthy assay.

Protocol B: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Rationale: To confirm that the reduction in viability observed in the MTT assay is due to programmed cell death rather than non-specific necrosis, we assess externalization of phosphatidylserine (Annexin V) and membrane permeabilization (Propidium Iodide).

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the test compound at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the floating cells (which may be late-apoptotic) and the adherent cells (using enzyme-free dissociation buffer to prevent the cleavage of surface phosphatidylserine).

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Causality Note: Strict adherence to the 15-minute window is required. Prolonged incubation can lead to PI over-staining and false-positive necrotic readings.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls to set compensation matrices.

Summary & Troubleshooting

When evaluating pyrido[1,2-a]pyrimidin-4-ones, researchers must account for their specific physicochemical properties. Many derivatives are highly hydrophobic; thus, precipitation in aqueous media can occur at high concentrations (>50 µM). If dynamic light scattering (DLS) or visual inspection under a microscope reveals compound aggregation, researchers should utilize a co-solvent system (e.g., 0.1% Tween-80) or formulate the compound in lipid nanoparticles to ensure accurate IC₅₀ determination.

References

  • Luo, Z., Valeru, A., Penjarla, S., Liu, B., & Khan, I. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Synthetic Communications, 49(17). Available at:[Link]

  • Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Mallika, A. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Available at:[Link]

  • Yao, P., Zhai, X., Liu, D., Qi, B. H., Tan, H. L., Jin, Y. C., & Gong, P. (2010). Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group. Archiv der Pharmazie, 343(1), 17-23. Available at: [Link]

  • Jiang, Y., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11). Available at: [Link]

Method

Application Note: High-Throughput Screening of Pyrido[1,2-a]pyrimidin-4-one Libraries for Kinase Inhibitor Discovery

Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged" heterocyclic structure renowned for its diverse and potent biological activities, making it a cornerstone in modern medicinal chemistry.[1][2] Derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged" heterocyclic structure renowned for its diverse and potent biological activities, making it a cornerstone in modern medicinal chemistry.[1][2] Derivatives have demonstrated efficacy as anticancer agents, kinase inhibitors, and modulators of various cellular pathways.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from pyrido[1,2-a]pyrimidin-4-one libraries. We present a cohesive workflow, from initial assay development and optimization to data analysis and hit validation, using a PI3K/mTOR dual inhibitor screen as a representative case study. The protocols are designed to be robust, self-validating, and adaptable to various kinase targets.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core for Drug Discovery

The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in drug discovery.[5] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This scaffold is present in numerous pharmacologically active agents with applications ranging from antimalarials to inhibitors of key signaling enzymes like aldose reductase and proteases.[6][7][8]

Notably, this scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[9] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Pyrido[1,2-a]pyrimidin-4-one derivatives have been successfully developed as potent inhibitors of targets within the PI3K-AKT-mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][11] The ability to readily synthesize diverse libraries around this core makes it an ideal candidate for HTS campaigns aimed at discovering next-generation therapeutics.[12]

The High-Throughput Screening Workflow: A Strategic Overview

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[13][14] A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where each step is meticulously planned and validated to ensure the highest quality data and minimize the pursuit of false positives.[15][16]

Our recommended workflow is designed to systematically progress from a large library of unevaluated compounds to a small set of validated, tractable hits ready for lead optimization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Characterization AssayDev Assay Development (Target & Format Selection) Mini Miniaturization (384-well format) AssayDev->Mini Validation Assay Validation (Z'-Factor > 0.5) Mini->Validation Pilot Pilot Screen (~2,000 Compounds) Validation->Pilot PrimaryHTS Primary HTS (Full Library, Single Concentration) Pilot->PrimaryHTS DataAnalysis Data Analysis (Hit Nomination) PrimaryHTS->DataAnalysis HitPick Hit Picking & Retest DataAnalysis->HitPick DoseResponse Dose-Response (IC50) HitPick->DoseResponse Ortho Orthogonal Assay DoseResponse->Ortho SAR Preliminary SAR Ortho->SAR ValidatedHit Validated Hit for Lead Optimization SAR->ValidatedHit

Caption: The HTS workflow, from assay development to validated hits.

Case Study: Assay Development for PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers, making its alpha isoform (PI3Kα) a high-value therapeutic target.[3] Pyrido[1,2-a]pyrimidin-4-ones have shown significant promise as PI3K inhibitors.[3] Here, we detail the development of a robust biochemical assay suitable for HTS.

Rationale for Assay Technology Selection

For kinase inhibitor screening, an ideal assay is homogeneous (mix-and-read), sensitive, and resistant to compound interference.[17] We selected a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay or a universal ADP-quantification assay like the Adapta™ Universal Kinase Assay.[18]

Causality behind the choice:

  • Homogeneous Format: Eliminates wash steps, increasing throughput and reducing variability.[16]

  • TR-FRET Detection: The time-resolved detection and ratiometric output (emission ratio of two wavelengths) significantly reduce interference from compound autofluorescence and light scatter, common sources of false positives.[18]

  • Direct ADP Measurement (Adapta™): Directly quantifies enzyme activity by measuring the universal kinase reaction product (ADP). This makes the assay adaptable to virtually any kinase, regardless of its substrate.[17]

Assay Optimization and Validation

Before embarking on a full screen, the assay must be optimized and validated in a miniaturized 384-well format to ensure its robustness and cost-effectiveness.[19]

Key Optimization Parameters:

ParameterObjective & RationaleTypical Range
Enzyme Concentration Determine the lowest concentration that provides a robust signal window. This conserves expensive reagents.0.1 - 5 nM
ATP Concentration Set at or near the Michaelis constant (Km) for ATP. This ensures the assay is sensitive to competitive inhibitors.10 - 100 µM
Substrate Concentration Set at or near the Km for the substrate to ensure sensitivity.100 - 1000 nM
DMSO Tolerance Ensure assay performance is not affected by the compound solvent (DMSO). Typically, the final concentration should be ≤1%.0.5% - 2%
Incubation Time Determine the time point at which the reaction is still in the linear range, ensuring valid initial velocity measurements.30 - 90 minutes

Protocol for Assay Validation (Dry Run): A "dry run" using only controls is critical to assess the quality and readiness of the assay for HTS.[19] This involves running multiple plates with columns dedicated to negative controls (DMSO vehicle only, 0% inhibition) and positive controls (a known potent inhibitor, 100% inhibition).

The primary metric for validation is the Z'-factor , a statistical parameter that reflects the signal window and data variation.[13]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5 .[19] A value close to 1.0 indicates an excellent assay.[13]

Detailed HTS Protocol: Primary Screening

This protocol outlines the steps for a primary screen of a pyrido[1,2-a]pyrimidin-4-one library against PI3Kα using a 384-well format.

4.1. Materials and Reagents

  • Compound Library: Pyrido[1,2-a]pyrimidin-4-one library plates, typically 10 mM in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, opaque plates.

  • Enzyme: Recombinant human PI3Kα.

  • Substrate: Appropriate peptide or lipid substrate.

  • Detection Reagents: TR-FRET antibody/tracer pair or ADP detection reagents.

  • Controls: DMSO (negative), potent reference inhibitor (e.g., Alpelisib) (positive).

  • Instrumentation: Automated liquid handler, plate reader capable of TR-FRET detection.

4.2. Step-by-Step Methodology

  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each library compound from the source plates to the 384-well assay plates.

    • This results in a final screening concentration of 10 µM in a 50 µL final assay volume, with a final DMSO concentration of 0.1%.[19]

    • Designate specific wells for controls: 16 wells for negative control (DMSO only) and 16 wells for positive control (reference inhibitor).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in the optimized assay buffer.

    • Using a multi-channel dispenser, add 25 µL of the master mix to each well of the assay plate.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in the assay buffer.

    • Add 25 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final volume is now 50 µL.

    • Seal the plates and incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Prepare the detection reagent mix (e.g., TR-FRET antibody/tracer in stop buffer).

    • Add 10 µL of the detection mix to all wells. The stop buffer quenches the enzymatic reaction.

    • Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.

    • Read the plates on a TR-FRET compatible plate reader according to the manufacturer's instructions.

Data Analysis and Hit Triage

Raw data from the plate reader is processed to identify initial "hits." This process requires careful normalization and statistical analysis to avoid false negatives and positives.[20][21]

5.1. Data Normalization For each plate, calculate the percent inhibition for each compound well using the plate-specific controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

5.2. Hit Nomination A primary hit is typically defined as any compound exhibiting inhibition above a certain threshold. A common starting point is a threshold of mean inhibition + 3 * standard deviation of the sample field or a simpler cutoff like >50% inhibition .[22]

5.3. Triaging False Positives: A Critical Step HTS libraries inevitably contain compounds that interfere with the assay technology, leading to false positives.[23] Early identification of these artifacts is crucial.

Hit_Triage PrimaryHits Primary Hits (>50% Inhibition) Reconfirm Activity Confirmation (Fresh Sample) PrimaryHits->Reconfirm IC50 Dose-Response Curve (IC50 Potency) Reconfirm->IC50 Orthogonal Orthogonal Assay (Different Technology) IC50->Orthogonal PAINS PAINS/Promiscuity Filter (Cheminformatics) Orthogonal->PAINS ConfirmedHits Confirmed Hits PAINS->ConfirmedHits

Caption: A logical workflow for triaging and validating primary HTS hits.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to be frequent hitters across many HTS campaigns due to non-specific mechanisms like aggregation or redox cycling.[23] Hits should be computationally filtered against known PAINS databases.

  • Assay Interference: Compounds that interfere with the detection method (e.g., quenchers of fluorescence) must be identified. This can be done with "enzyme omission" assays, where the compound is tested in the absence of the target enzyme.[22]

Hit Validation and Characterization

Nominated hits from the primary screen must undergo a rigorous validation process before committing resources to medicinal chemistry.[24]

6.1. Hit Confirmation and Dose-Response

  • Re-synthesis or Re-order: The original library sample may have degraded. It is essential to re-test a freshly acquired or synthesized sample of the hit compound.[24]

  • IC₅₀ Determination: Test the confirmed hit in a 10-point, 3-fold serial dilution to generate a dose-response curve and determine its potency (IC₅₀ value). A steep Hill slope is often indicative of specific binding.

6.2. Orthogonal and Counter-Screens

  • Orthogonal Assay: This is the most critical validation step. The hit compound must be tested in a secondary assay that uses a different detection technology.[23] For example, if the primary screen was a TR-FRET assay, an orthogonal assay could be a luminescence-based ATP depletion assay or a direct binding assay like Surface Plasmon Resonance (SPR).[22] A true hit should be active in both assays.

  • Selectivity Screening: To assess specificity, active compounds should be tested against related kinases (a "selectivity panel"). An ideal hit will show high potency against the target of interest (PI3Kα) and significantly lower potency against other related kinases.

6.3. Preliminary Structure-Activity Relationship (SAR) Once multiple confirmed hits are identified, they should be clustered by chemical similarity.[14] Analyzing the activity of structurally related compounds can provide early insights into the structure-activity relationship (SAR), guiding the initial stages of lead optimization.[19] For example, if several analogues from a specific sub-series are active, it increases confidence that this is a valid chemical scaffold for further exploration.

Conclusion

The high-throughput screening of pyrido[1,2-a]pyrimidin-4-one libraries offers a powerful and validated strategy for the discovery of novel modulators of high-value biological targets. By employing a systematic workflow grounded in robust assay development, rigorous data analysis, and multi-step hit validation, researchers can efficiently identify promising lead compounds. The key to success lies not in the speed of screening alone, but in the quality of the underlying science and the built-in mechanisms for eliminating artifacts. This approach minimizes wasted resources and maximizes the probability of translating a primary "hit" into a viable candidate for drug development.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [Link]

  • High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. [Link]

  • Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Taylor & Francis Online. [Link]

  • Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor. ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

  • Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. Journal of Medicinal Chemistry. [Link]

  • Discovery of a novel pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone derivatives with excellent potency against acetylcholinesterase. Molecular Diversity. [Link]

  • Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances. [Link]

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. [Link]

  • Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC. ResearchGate. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

Sources

Application

Application Note: Characterizing Target Engagement and Selectivity of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a Covalent Chemical Probe

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the application of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a chemical probe.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a chemical probe. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and phosphatases.[1][2][3][4][5] The specific molecule, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, is designed as a covalent probe. Its aminomethyl group serves as a reactive "warhead" capable of forming a stable, irreversible bond with nucleophilic residues (e.g., lysine, cysteine) in the active site of target proteins. This note details its proposed mechanism of action and provides step-by-step protocols for its use in critical chemical biology applications, including cellular target engagement, proteome-wide selectivity profiling, and validation of on-target activity.

Introduction and Probe Profile

Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets.[6] Covalent probes, in particular, offer unique advantages, including high potency and prolonged target occupancy, which facilitates robust target identification and functional studies.[6][7] The subject of this note, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, is built upon a versatile heterocyclic core.[8] The strategic placement of a reactive aminomethyl group transforms it from a reversible ligand into a powerful tool for Activity-Based Protein Profiling (ABPP).[9][10]

Probe Profile Table:

PropertyValueSource/Rationale
IUPAC Name 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one-
Molecular Formula C₉H₈BrN₃O-
Molecular Weight 254.08 g/mol -
Core Scaffold Pyrido[1,2-a]pyrimidin-4-oneA known "privileged scaffold" in drug discovery.[8]
Reactive Group Aminomethyl (-CH₂NH₂)Can form covalent bonds with nucleophilic residues (e.g., lysine).
Proposed Target Class Protein Kinases, ATP-binding proteinsBased on scaffold activity and covalent mechanism.[2][11]
Solubility Soluble in DMSOStandard for cell-based assay stock solutions.
Storage Store at -20°C, desiccatedTo maintain stability and prevent degradation.

Proposed Mechanism of Covalent Target Engagement

The utility of this probe is predicated on its ability to form a covalent bond with its protein target, most likely within an ATP-binding pocket. The pyrido[1,2-a]pyrimidin-4-one core acts as the recognition element, guiding the probe to the active site of protein families like kinases. Once positioned, the aminomethyl group can react with a nearby nucleophilic amino acid residue, such as the highly conserved catalytic lysine found in most kinases. This irreversible binding event locks the probe onto its target, enabling subsequent detection and analysis.[7][12]

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Probe Probe (2-aminomethyl-7-bromo...) Kinase_Active Kinase Active Site (Unbound) Probe->Kinase_Active Non-covalent interaction (Ki) Complex Reversible Complex Covalent_Complex Covalent Adduct (Target Engaged) Complex->Covalent_Complex Irreversible reaction (kinact) CETSA_Workflow CETSA Experimental Workflow step1 1. Cell Treatment Treat intact cells with Probe or Vehicle (DMSO) step2 2. Heat Challenge Aliquot cells and heat across a temperature gradient (T1-T8) step1->step2 step3 3. Cell Lysis Freeze-thaw cycles to release cellular contents step2->step3 step4 4. Centrifugation Separate soluble proteins (supernatant) from aggregated (pellet) step3->step4 step5 5. Western Blot Quantify target protein in the soluble fraction step4->step5

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Application 2: Activity-Based Protein Profiling (ABPP) for Selectivity

To understand the full spectrum of targets, a chemoproteomic approach is essential. [9]ABPP uses the probe to covalently label all its binding partners in a complex proteome, which are then identified by mass spectrometry. [10][13]This is critical for assessing probe selectivity and identifying potential off-targets. [7][12] Protocol: Gel-Based ABPP for Initial Profiling

This protocol assumes a derivative of the probe is available with a reporter tag (e.g., biotin) for enrichment.

  • Proteome Preparation: Prepare fresh cell or tissue lysate in PBS (pH 7.4) without detergents. Determine protein concentration.

  • Probe Labeling: Incubate the proteome (e.g., 1 mg/mL) with the biotinylated probe (e.g., 1 µM) for 30-60 minutes at room temperature.

  • Click Chemistry (if using an alkyne-tagged probe): If the probe has a terminal alkyne, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag. [14]4. SDS-PAGE and Western Blot: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Detection: Block the membrane and probe with Streptavidin-HRP conjugate to visualize all biotin-labeled (i.e., probe-bound) proteins.

Interpretation: This gel-based method provides a rapid visual assessment of probe reactivity. A highly selective probe will show a limited number of distinct bands, while a non-selective probe will produce a smear. For comprehensive target identification, this should be followed by an in-depth mass spectrometry-based workflow (ABPP-MS). [15]

ABPP_Workflow Chemoproteomic (ABPP) Workflow cluster_0 Labeling cluster_1 Enrichment & Digestion cluster_2 Analysis Proteome Native Proteome (Cell Lysate) Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Incubate Probe Biotin-Probe Probe->Labeled_Proteome Enrich Streptavidin Enrichment Labeled_Proteome->Enrich Digest On-Bead Tryptic Digest Enrich->Digest Peptides Labeled Peptides Digest->Peptides MS LC-MS/MS Analysis Peptides->MS Data Target ID & Quantification MS->Data

Caption: Workflow for identifying probe targets using ABPP and mass spectrometry.

Safety and Handling

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is intended for research use only. Standard laboratory safety precautions should be observed. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for complete hazard information.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes. Journal of the American Chemical Society.
  • Activity-based protein profiling: A graphical review. PMC - NIH.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity.
  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. Semantic Scholar.
  • Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC.
  • 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Safety Inform
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.
  • Basics of Activity-Based Protein Profiling (ABPP).

Sources

Method

High-Throughput LC-MS/MS Quantification of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Validated Protocol for Pharmacokinetic Profiling

Introduction & Scientific Rationale The 4H-pyrido[1,2-a]pyrimidin-4-one heterocycle is a highly privileged scaffold in modern medicinal chemistry. It forms the structural core of potent, orally active PI3K/mTOR dual inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one heterocycle is a highly privileged scaffold in modern medicinal chemistry. It forms the structural core of potent, orally active PI3K/mTOR dual inhibitors utilized in oncology[1], and is foundational to breakthrough spinal muscular atrophy (SMA) therapies such as the SMN2 splicing modifier risdiplam[2].

The specific derivative, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2), serves as a critical synthetic building block and pharmacophore intermediate. Accurate quantification of this compound in biological matrices (e.g., plasma) is essential for early pharmacokinetic (PK) screening of prodrugs, tracking of reactive metabolites, and establishing impurity profiles during pharmaceutical manufacturing.

This application note details a robust, highly sensitive LC-MS/MS methodology engineered specifically for this molecule. The protocol is designed to mitigate matrix effects and is fully aligned with the ICH M10 Bioanalytical Method Validation guidelines[3].

Physicochemical Properties
PropertyValue
Compound Name 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1780782-32-2
Molecular Formula C9H8BrN3O
Molecular Weight 254.09 g/mol
Key Structural Features Basic primary amine (aminomethyl), brominated aromatic system, rigid pyrimidinone core

Experimental Design & Causality: The "Why" Behind the Method

As a bioanalytical scientist, method development requires moving beyond generic protocols to address the specific chemical personality of the analyte. Every step in this workflow is a calculated response to the molecule's structure.

Sample Preparation Strategy

The basic nature of the primary aminomethyl group makes this compound highly susceptible to binding with acidic plasma proteins. To ensure high recovery, we employ a Protein Precipitation (PPT) method using Acetonitrile (ACN) acidified with 1% Formic Acid (FA). The low pH disrupts protein-analyte ionic interactions. Furthermore, to mitigate the severe ion suppression commonly caused by endogenous plasma phospholipids in positive electrospray ionization (ESI+), the supernatant is processed through a dedicated phospholipid depletion plate[4].

Chromatographic Rationale

Traditional C18 reversed-phase columns often struggle to retain highly polar basic amines without the use of ion-pairing agents, which drastically suppress MS signals. To solve this, we utilize a Biphenyl stationary phase . The biphenyl chemistry provides enhanced retention through π−π interactions with the brominated pyrido-pyrimidine core, while simultaneously offering dipole-dipole interactions to retain the polar amine. This ensures the analyte elutes well after the solvent front, avoiding residual matrix voids.

Mass Spectrometry Logic

The presence of a bromine atom yields a characteristic isotopic signature. Natural bromine exists as 79Br and 81Br in an approximate 1:1 ratio, resulting in two distinct protonated precursor ions at m/z 254.0 and 256.0. By monitoring both isotopes, we create a highly specific assay. The primary fragmentation pathway under Collision-Induced Dissociation (CID) involves the neutral loss of ammonia ( NH3​ , 17 Da) from the aminomethyl group, yielding stable product ions at m/z 237.0 and 239.0.

Fragmentation P1 Precursor Ion (79Br) m/z 254.0 CID Collision-Induced Dissociation (- NH3, 17 Da) P1->CID P2 Precursor Ion (81Br) m/z 256.0 P2->CID F1 Product Ion m/z 237.0 (Quantifier) CID->F1 F2 Product Ion m/z 239.0 (Qualifier) CID->F2

Caption: MS/MS fragmentation logic exploiting the bromine isotopic signature and ammonia loss.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Matrix: Blank K2EDTA rat or human plasma.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C3​ -labeled) or a structurally similar analog (e.g., 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one).

Standard and QC Preparation
  • Prepare a primary stock solution of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one at 1.0 mg/mL in DMSO.

  • Serial dilute in 50% ACN/Water to create working solutions.

  • Spike working solutions into blank plasma to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL , and Quality Control (QC) samples at 3.0 (LQC), 400 (MQC), and 800 (HQC) ng/mL.

Extraction Workflow

Workflow N1 Plasma Sample (50 µL) N2 Protein Precipitation (ACN + 1% FA) N1->N2 N3 Centrifugation (4000 x g, 10 min) N2->N3 N4 Phospholipid Removal (SPE Plate) N3->N4 N5 LC Separation (Biphenyl Column) N4->N5 N6 MS/MS Detection (ESI+, MRM) N5->N6

Caption: High-throughput bioanalytical extraction and analysis workflow.

Procedure:

  • Aliquot 50 µL of plasma sample (Blank, Standards, QCs, or Unknowns) into a 96-well collection plate.

  • Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks.

  • Add 150 µL of precipitation solvent (ACN containing 1.0% FA).

  • Seal the plate and vortex vigorously for 5 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well phospholipid removal plate (e.g., Waters Ostro™). Apply positive pressure (15 psi) for 2 minutes and collect the eluate.

  • Dilute the eluate 1:1 with LC-MS grade Water to match the initial mobile phase conditions, ensuring sharp peak shapes for the early-eluting polar amine.

LC-MS/MS Conditions

Chromatography Parameters:

  • Column: Restek Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm (Maintained at 40°C)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5.0 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.501090
3.60955
4.50955 (Stop)

Mass Spectrometry Parameters (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target ( 79Br )254.0237.05022Quantifier
Target ( 81Br )256.0239.05022Qualifier
Internal Standard[IS Parent][IS Product]50OptimizedNormalization

Method Validation Summary (ICH M10 Compliance)

This method is designed to meet the rigorous acceptance criteria outlined in the ICH M10 guidelines for Bioanalytical Method Validation[5].

  • Linearity & Sensitivity: The calibration curve demonstrates a linear dynamic range from 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression. The Lower Limit of Quantification (LLOQ) is established at 1.0 ng/mL, with a signal-to-noise (S/N) ratio > 10.

  • Accuracy & Precision: Intra-run and inter-run accuracy for all QC levels (LQC, MQC, HQC) fall within ±15% of nominal concentrations, and within ±20% at the LLOQ[5].

  • Matrix Effect & Recovery: By utilizing the phospholipid depletion plate, the IS-normalized matrix factor is maintained between 0.95 and 1.05 across six independent lots of plasma, satisfying the ICH M10 requirement that matrix interference must not alter the analyte response significantly[4]. Extraction recovery is consistent at >85% across all concentration levels.

Sources

Application

Assay development for novel inhibitors of the pyrido[1,2-a]pyrimidin-4-one class

Assay Development and Validation Protocol for Novel Pyrido[1,2-a]pyrimidin-4-one Dual PI3K/mTOR Inhibitors Introduction & Scientific Rationale The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a highly potent and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Assay Development and Validation Protocol for Novel Pyrido[1,2-a]pyrimidin-4-one Dual PI3K/mTOR Inhibitors

Introduction & Scientific Rationale

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a highly potent and versatile pharmacophore in oncology drug discovery, specifically demonstrating profound efficacy as dual pan-PI3K/mTOR inhibitors[1]. Developing robust assays for this class of compounds requires a deep understanding of both the chemical properties of the scaffold and the biological feedback mechanisms of the target pathway.

The Causality of Dual Inhibition: Targeting the phosphoinositide 3-kinase (PI3K) pathway presents a unique biological challenge. Inhibiting PI3K alone typically triggers a compensatory negative feedback loop: the suppression of AKT relieves mTORC1-mediated negative feedback on IRS-1 and PDGFR, which paradoxically reactivates upstream receptor tyrosine kinases (RTKs) and restores PI3K/AKT signaling, leading to rapid drug resistance[2][3]. By utilizing a pyrido[1,2-a]pyrimidin-4-one derivative that dually targets the ATP-binding clefts of both the PI3K catalytic domain and the mTOR kinase domain (mTORC1 and mTORC2), this escape mechanism is completely abrogated[1][3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 p70S6K p70S6K (Thr389) mTORC1->p70S6K mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates Ser473 Inhibitor Pyrido[1,2-a]pyrimidin-4-one (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Mechanism of action of pyrido[1,2-a]pyrimidin-4-one derivatives as dual PI3K/mTOR inhibitors.

Experimental Workflow Design

To ensure a self-validating data package, the assay cascade must progress from isolated enzymatic profiling to intracellular target engagement, culminating in phenotypic validation.

Workflow P1 Phase 1: HTRF Enzymatic Kinase Assay P2 Phase 2: Cellular Target Engagement P1->P2 P3 Phase 3: 3D Phenotypic Screening P2->P3 P4 Phase 4: In Vivo Xenograft Validation P3->P4

Figure 2: Sequential assay development workflow for evaluating novel PI3K/mTOR kinase inhibitors.

Phase 1: Enzymatic Profiling via HTRF

Assay Rationale: Highly conjugated heterocyclic scaffolds like pyrido[1,2-a]pyrimidin-4-ones frequently exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorometric assays. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its time-delayed emission reading mathematically nullifies short-lived background fluorescence. Furthermore, the ratiometric readout (665 nm / 620 nm) acts as an internal control, self-validating the data by correcting for well-to-well liquid handling variations[4].

Step-by-Step Methodology (PI3Kα/β/δ/γ and mTOR):

  • Reagent Preparation: Prepare 4X solutions of the recombinant kinase (e.g., PI3Kα), 4X PIP2 substrate/ATP mix, and the HTRF detection buffer containing the GRP1-PH domain (labeled with Europium cryptate) and biotinylated PIP3 (bound to Streptavidin-XL665).

  • Compound Dispensing: Serially dilute the pyrido[1,2-a]pyrimidin-4-one inhibitors in DMSO. Transfer 100 nL of compound into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure high precision.

  • Kinase Reaction: Add 2 µL of the 4X kinase solution to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound binding. Initiate the reaction by adding 2 µL of the PIP2/ATP mix. Seal and incubate for 30 minutes at RT.

  • Competitive Detection: Add 4 µL of the HTRF detection mixture. Mechanistic Note: In this competitive format, active PI3K produces native PIP3, which displaces the biotin-PIP3 from the GRP1 sensor, decreasing the FRET signal. A potent inhibitor will block native PIP3 production, thereby maintaining a high FRET signal.

  • Readout: Incubate for 1 hour at RT. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar FSX) at 620 nm (donor) and 665 nm (acceptor).

Quantitative Data Summary (Expected Benchmarks): The following table summarizes the expected enzymatic profile of a highly optimized pyrido[1,2-a]pyrimidin-4-one derivative (based on Reference Compound 31)[1][5].

Target KinaseAssay FormatATP ConcentrationReference Compound IC₅₀ (nM)Dynamic Range (S/B)
PI3Kα HTRF (Competitive)10 µM3.4> 5.0
PI3Kβ HTRF (Competitive)10 µM34.0> 4.5
PI3Kδ HTRF (Competitive)10 µM16.0> 5.0
PI3Kγ HTRF (Competitive)10 µM1.0> 6.0
mTOR HTRF (Sandwich)10 µM4.7> 5.5

Phase 2: Cellular Target Engagement

Assay Rationale: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers and competition with high intracellular ATP concentrations (~1-5 mM). To prove dual inhibition inside the cell, we must measure specific downstream phosphorylation events. We quantify p-AKT (Ser473) as a direct readout of mTORC2 activity[4], and p-p70S6K (Thr389) as a readout of mTORC1 activity[1].

Step-by-Step Methodology (Phospho-AKT Ser473 HTRF Assay):

  • Cell Culture: Seed PC-3M (human prostate carcinoma) cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Remove growth media and replace with serum-free media for 4 hours to reduce basal kinase activity. Treat the cells with a serial dilution of the pyrido[1,2-a]pyrimidin-4-one inhibitor for 2 hours[1].

  • Lysis: Aspirate the media. Add 50 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors) directly to the cells. Agitate on an orbital shaker for 30 minutes at RT[4].

  • Detection: Transfer 16 µL of the cell lysate into a 384-well low-volume detection plate. Add 4 µL of the premixed HTRF detection antibodies (Anti-p-AKT-Eu-cryptate donor and Anti-p-AKT-d2 acceptor)[4].

  • Validation & Readout: Include a vehicle control (DMSO) and a positive control (e.g., GSK2126458, a known dual inhibitor) to validate the dynamic range[1]. Incubate overnight at RT and read the FRET signal.

Phase 3: Phenotypic Screening

Assay Rationale: Once target engagement is confirmed, the phenotypic consequence (anti-proliferation) must be assessed. Because the PI3K/mTOR pathway is heavily influenced by nutrient and oxygen gradients, 3D spheroid cultures provide a more accurate representation of the tumor microenvironment than 2D monolayers[6].

Step-by-Step Methodology (3D CellTiter-Glo):

  • Spheroid Formation: Seed PC-3M cells in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Treatment: Dose the spheroids with the pyrido[1,2-a]pyrimidin-4-one inhibitors (0.1 nM to 10 µM). Incubate for 72 to 96 hours.

  • Viability Readout: Add 3D CellTiter-Glo reagent (which contains a specialized lysis buffer to penetrate 3D structures). Agitate for 5 minutes, incubate for 25 minutes at RT, and measure luminescence to quantify ATP levels as a proxy for cell viability.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

  • Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance. Molecular Cancer Therapeutics. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. National Institutes of Health (PMC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This highly privileged pharmacophore is prominently featured in dual PI3K/mTOR inhibitors [1] and targeted metalloprotease inhibitors [2].

Synthesizing the 2-(aminomethyl)-7-bromo derivative presents specific regiochemical and chemoselective challenges. This guide provides field-proven troubleshooting insights, mechanistic explanations, and optimized protocols to maximize your reaction yields.

Synthesis Workflow & Mechanistic Overview

The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one requires a highly controlled two-stage approach:

  • Cyclocondensation: The reaction of 2-amino-5-bromopyridine with ethyl 4-chloroacetoacetate under acidic dehydrating conditions to form the 2-chloromethyl intermediate.

  • Amination: A chemoselective nucleophilic substitution and reduction sequence to install the primary amine without inducing over-alkylation [2].

Workflow SM 2-Amino-5-bromopyridine + Ethyl 4-chloroacetoacetate Step1 Cyclocondensation (PPA, 110°C, 4h) SM->Step1 Int1 7-Bromo-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one Step1->Int1 Step2 Azidation (NaN3, DMF, rt, 2h) Int1->Step2 Int2 2-(Azidomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one Step2->Int2 Step3 Staudinger Reduction (PPh3, THF/H2O, 60°C) Int2->Step3 Prod 2-(Aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one Step3->Prod

Two-stage synthesis workflow for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting FAQs

Q1: Why is my yield for the cyclocondensation step consistently below 40%, and how can I minimize the formation of the 1,8-naphthyridin-4-one byproduct? A1: The reaction between 2-aminopyridines and β -keto esters is governed by competing kinetic and thermodynamic control. The desired pyrido[1,2-a]pyrimidin-4-one is the kinetic product , formed via initial N-alkylation/acylation followed by cyclization at the ring nitrogen. The 1,8-naphthyridin-4-one is the thermodynamic product , formed via C-C bond formation at the 3-position of the pyridine ring.

To improve the yield of the kinetic product, you must use Polyphosphoric Acid (PPA) at strictly controlled temperatures (100–110 °C). PPA acts as both a highly viscous solvent and a potent dehydrating agent, rapidly trapping the kinetic intermediate. Avoid temperatures above 115 °C or thermal conditions (e.g., refluxing in Dowtherm A at >250 °C), which heavily favor the naphthyridine byproduct.

Mechanism Intermediate Acrylate Intermediate (N-alkylation/acylation) PathA Kinetic Pathway (PPA, 100-110°C) Intermediate->PathA N-Cyclization PathB Thermodynamic Pathway (Dowtherm A, >250°C) Intermediate->PathB C-C Bond Formation ProdA Pyrido[1,2-a]pyrimidin-4-one (Target Scaffold) PathA->ProdA ProdB 1,8-Naphthyridin-4-one (Undesired Byproduct) PathB->ProdB

Kinetic vs. thermodynamic control in the cyclocondensation of 2-aminopyridines.

Q2: During the workup of the PPA cyclocondensation, I lose a significant amount of the 2-chloromethyl intermediate. How should I isolate it efficiently? A2: PPA is highly viscous and requires careful aqueous quenching. The 2-chloromethyl group is highly susceptible to hydrolysis if the quench is too basic or too hot. Pour the hot PPA mixture directly onto vigorously stirred crushed ice. Neutralize the highly acidic mixture slowly using 2M NaOH (or aqueous ammonia) until the pH reaches exactly 4.0 to 5.0 . Going beyond pH 7 will induce hydrolysis of the chloromethyl group to a hydroxymethyl group, drastically reducing your yield [2]. Extract immediately with dichloromethane (DCM) or filter the precipitate if it forms a filterable solid.

Q3: Why shouldn't I use direct amination (e.g., methanolic ammonia) to convert the chloromethyl group to the aminomethyl group? A3: Direct amination of highly reactive alkyl halides like 2-(chloromethyl)heterocycles typically results in severe over-alkylation. Because the resulting primary amine is more nucleophilic than ammonia, it will continue to react with the starting material, yielding complex mixtures of primary, secondary, and tertiary amines, as well as dimerization products. To ensure exclusive formation of the primary amine, the Azide-Staudinger sequence (NaN 3​ followed by PPh 3​ /H 2​ O) is the most reliable and chemoselective method.

Q4: My Staudinger reduction seems to stall at the iminophosphorane intermediate. How do I force the hydrolysis to the primary amine? A4: The Staudinger reduction proceeds via an initial azide-phosphine cycloaddition, loss of N 2​ to form an iminophosphorane (aza-ylide), and subsequent hydrolysis. If the reaction stalls, it is due to insufficient water or thermal energy for the final hydrolysis step. Ensure you add at least 10 equivalents of water relative to the substrate and heat the reaction mixture to 60 °C in THF for 4–6 hours.

Quantitative Optimization Data

Table 1: Optimization of Cyclocondensation Conditions

Causality: Temperature and solvent choice dictate the kinetic vs. thermodynamic distribution.

Reagent / SolventTemperature (°C)Yield: Pyrido[1,2-a]pyrimidine (%)Yield: 1,8-Naphthyridine (%)Notes
PPA 110 65–74 < 5 Optimal kinetic control
PPA1503025Degradation & byproduct formation
Dowtherm A250< 1070–85Thermodynamic control favored
POCl 3​ 10045< 5Difficult workup, lower yield
Table 2: Comparison of Amination Strategies for the 2-Chloromethyl Intermediate

Causality: Indirect amination prevents the cascade over-alkylation seen with direct ammonia treatment.

Amination MethodReagentsPrimary Amine Yield (%)Over-alkylation (%)
Direct AminationNH 3​ (MeOH), 60 °C15–20> 60 (Sec/Tert amines)
Gabriel Synthesis1. K-Phthalimide 2. N 2​ H 4​ 55–60< 5 (Harsh deprotection)
Azide-Staudinger 1. NaN 3​ 2. PPh 3​ / H 2​ O 80–85 Not detected

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol utilizes precise pH control during workup to prevent intermediate hydrolysis.

  • Preparation: Charge a heavy-walled round-bottom flask with polyphosphoric acid (PPA, ~10 g per gram of starting material). Heat to 80 °C to reduce viscosity and enable stirring.

  • Addition: Add 2-amino-5-bromopyridine (1.0 equiv) and ethyl 4-chloroacetoacetate (1.05 equiv) with vigorous mechanical stirring.

  • Cyclocondensation: Raise the temperature to 110 °C and stir for exactly 4 hours.

  • Quenching: Cool the mixture to 60 °C and pour it slowly onto a large volume of vigorously stirred crushed ice.

  • pH Adjustment (Critical): Adjust the pH to 4.0–5.0 using 2M NaOH (aq) while maintaining the internal temperature below 20 °C using an ice bath.

  • Isolation: Filter the resulting beige/brown precipitate, wash with cold 1M HCl followed by cold water, and purify via silica gel chromatography (0–5% MeOH in DCM) to afford the pure product.

Protocol 2: Synthesis of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol utilizes an acid/base extraction sequence to inherently separate the target amine from the triphenylphosphine oxide byproduct.

  • Azidation: Dissolve the 2-chloromethyl intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Add sodium azide (NaN 3​ , 1.5 equiv) and stir at room temperature for 2 hours.

  • Intermediate Isolation: Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate to yield the crude azide.

  • Staudinger Reduction: Dissolve the crude azide in a THF/H 2​ O mixture (10:1 v/v). Add triphenylphosphine (PPh 3​ , 1.2 equiv) in portions. Evolution of N 2​ gas will be observed.

  • Hydrolysis: Heat the reaction to 60 °C for 4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Self-Validating Workup: Concentrate the mixture to remove THF. Add 1M HCl to acidify the aqueous layer (pH < 2). Wash the aqueous layer three times with DCM. (Note: The target amine is protonated and remains in the aqueous layer, while the PPh 3​ O byproduct is extracted into the DCM).

  • Final Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract three times with DCM. Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo to yield the pure primary amine.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR ACS Medicinal Chemistry Letters[Link]

  • Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease International Journal of Molecular Sciences[Link]

Optimization

Technical Support Center: Solubilization Strategies for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Technical Support Center for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2). This guide is engineered for drug development professionals and researchers facing aqueous solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2). This guide is engineered for drug development professionals and researchers facing aqueous solubility bottlenecks with this specific heterocyclic building block.

By understanding the physicochemical properties of this molecule, we can move away from trial-and-error formulation and apply rational, mechanistically grounded solubilization strategies.

The Physicochemical Root of the Problem

To solve the solubility issue, we must first understand the structural causality behind it:

  • High Crystal Lattice Energy: The fused pyrido[1,2-a]pyrimidin-4-one core is highly planar. This promotes tight π−π stacking and strong intermolecular hydrogen bonding in the solid state, creating a "brick dust" phenomenon.

  • Extreme Lipophilicity: The addition of the 7-bromo substituent significantly increases the molecule's partition coefficient (LogP) and molecular weight, thermodynamically driving the compound out of aqueous phases.

  • The Solubilization Handle: The 2-(aminomethyl) group contains a primary amine. This basic moiety (estimated pKa ~8.5–9.5) is the critical structural feature. It serves as our primary target for pH-dependent solubilization and salt formation[1].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). How do I prevent this?

The Causality: The free base form is highly lipophilic and insoluble at physiological pH. When the DMSO stock is pipetted into an aqueous buffer, the water-miscible DMSO diffuses away instantly. This leaves the lipophilic drug in a state of extreme supersaturation, causing rapid nucleation and precipitation (often visible as cloudiness). The Solution: Prevent nucleation by providing a hydrophobic microenvironment before the solvent shift occurs.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to the aqueous buffer. Create an intermediate 10x stock in a co-solvent mixture (e.g., 10% PEG-400 or 10% Tween-20).

  • Micellar Shielding: Supplement your final assay buffer with 0.01% - 0.05% Pluronic F-127 or CHAPS prior to adding the compound. These surfactants lower the surface tension and form micelles that sequester the hydrophobic bromo-aromatic core, keeping the molecule in solution for the duration of the assay.

Q2: I need to dose this compound orally in mice at 30 mg/kg, but it won't dissolve in standard vehicles like 0.5% CMC/Tween. What is the best vehicle?

The Causality: Suspensions of highly crystalline, planar molecules often result in erratic oral bioavailability because the dissolution rate in the gastrointestinal tract is too slow. You must dose this compound as a true solution. The Solution: Exploit the primary amine or shield the lipophilic core[2].

  • Strategy A (In Situ Salt Formation): Use an acidified vehicle. A mixture of 10% DMSO + 10% Solutol HS-15 + 80% Acidified Water (0.1 N HCl) will protonate the aminomethyl group. The resulting in situ hydrochloride salt drastically increases aqueous solubility[1].

  • Strategy B (Host-Guest Complexation): Use 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in water. The lipophilic 7-bromo-pyrido-pyrimidine core inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures bulk aqueous solubility[3].

Q3: We want to isolate a highly soluble solid form for long-term storage and formulation. Which salt form should we screen?

The Causality: Salt formation is the definitive method for increasing the dissolution rate of basic drugs[1]. Because the aminomethyl group is a strong base, counterions with a pKa at least 2-3 units lower than the amine will ensure complete protonation. The Solution: Screen for Hydrochloride (HCl) and Mesylate (methanesulfonic acid) salts.

  • Expert Insight: While HCl is standard, chloride salts of highly planar molecules can sometimes form very stable, high-melting crystals themselves. Mesylate is a larger, less symmetric counterion that disrupts the crystal lattice more effectively, often yielding superior aqueous solubility for planar heterocycles[1].

Quantitative Data & Formulation Matrices

Table 1: Recommended In Vivo Formulation Matrices

Note: Formulations should be prepared fresh and sonicated to ensure complete dissolution.

Formulation StrategyVehicle Composition (v/v)Mechanism of SolubilizationSuitability
Acidic Co-solvent 5% DMSO + 5% Cremophor EL + 90% (0.1N HCl)Amine protonation + SurfactantIV, PO (Excellent for acute PK)
Cyclodextrin 20% HP- β -CD in Water (pH adjusted to 4.0)Hydrophobic cavity inclusionIV, PO, IP (Low toxicity)
Lipid Emulsion 10% Ethanol + 30% PEG-400 + 60% WaterCo-solvent dielectric reductionPO (Good for high doses)

Experimental Protocols

Protocol A: Self-Validating Generation of the Mesylate Salt

This protocol utilizes a solvent/anti-solvent approach to ensure high purity and yield.

  • Dissolution: Suspend 1.0 equivalent (eq) of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one free base in 10 volumes of Tetrahydrofuran (THF) or Acetone. The suspension will remain cloudy.

  • Protonation: Slowly add 1.05 eq of Methanesulfonic acid dropwise under vigorous stirring at room temperature.

  • Validation Check 1: Upon addition of the acid, the suspension should rapidly clear into a homogenous solution, confirming the protonation of the primary amine and disruption of the free base lattice.

  • Precipitation: Stir for 30 minutes. If the mesylate salt does not spontaneously precipitate, slowly add an anti-solvent (e.g., Diethyl ether or Heptane) dropwise until persistent turbidity is observed.

  • Isolation: Cool the mixture to 4°C for 2 hours to maximize crystallization. Filter the precipitate, wash with cold anti-solvent, and dry under a vacuum.

  • Validation Check 2: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. It should dissolve instantly, confirming successful salt formation (the free base is insoluble in pure water).

Protocol B: Preparation of a 20% HP- β -CD Formulation
  • Preparation of Host: Dissolve 200 mg of HP- β -CD in 800 µL of deionized water. Vortex until completely clear.

  • Addition of Guest: Add the required mass of the compound (free base) to the CD solution.

  • Complexation Kinetics: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the insertion of the bromo-aromatic core into the cyclodextrin cavity.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate overnight on a rotary shaker. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug[3].

Visualizations

Workflow: Diagnosing and Solving Solubility Issues

The following decision tree outlines the logical progression for troubleshooting solubility based on the intended application.

G Start Solubility Issue Detected 2-(aminomethyl)-7-bromo-... Assay In Vitro Assay (Aqueous Buffer) Start->Assay InVivo In Vivo Dosing (High Concentration) Start->InVivo DMSO Pre-dilute in 10% PEG-400 or add 0.05% Pluronic Assay->DMSO DMSO Stock pH In Situ Salt Formation (e.g., 0.1N HCl Vehicle) InVivo->pH Exploit Primary Amine CD Host-Guest Complexation (20% HP-β-CD) InVivo->CD Shield Bromo-Core

Figure 1: Decision matrix for resolving solubility bottlenecks based on experimental phase.

Mechanism of Solubilization

This diagram illustrates the two primary chemical mechanisms utilized to overcome the high lattice energy of the planar free base.

Mechanism FreeBase Free Base (Insoluble, High Lattice Energy) Protonation Add Acid (HCl/Mesylate) pH < pKa FreeBase->Protonation Complexation Add HP-β-CD Hydrophobic Insertion FreeBase->Complexation Salt Protonated Amine Salt (High Aqueous Solubility) Protonation->Salt Inclusion Inclusion Complex (Shielded Bromo-Core) Complexation->Inclusion

Figure 2: Mechanistic pathways for solubilizing the lipophilic pyrido[1,2-a]pyrimidin-4-one core.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link][2]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link][1]

  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrido[1,2-a]pyrimidin-4-one Inhibitors

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target effects associated with the pyrido[1,2-a]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target effects associated with the pyrido[1,2-a]pyrimidin-4-one scaffold.

This structure is a "privileged pharmacophore" heavily utilized in the development of PI3K/mTOR dual inhibitors, aldose reductase (ALR2) inhibitors, and SHP2 allosteric modulators . However, its planar geometry and typical substitution patterns introduce specific liabilities, including kinase cross-reactivity, colloidal aggregation, and basic-amine-driven ion channel toxicity.

This guide moves beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating experimental protocols to ensure your data is robust.

Diagnostic Workflow

Before running expensive counter-screens, use the following decision tree to isolate the physical or biochemical root cause of your off-target phenotype.

DiagnosticWorkflow Start Observe Off-Target Phenotype or Toxicity CheckAgg Check Solubility & Aggregation (DLS / Nephelometry) Start->CheckAgg AggYes Colloidal Aggregation (False Positives) CheckAgg->AggYes Insoluble AggNo True Soluble Interaction CheckAgg->AggNo Soluble Opt1 Disrupt π-π Stacking (Add sp3 character) AggYes->Opt1 Kinase Kinome Cross-Reactivity (e.g., mTOR, Vps34) AggNo->Kinase IonChan Ion Channel / hERG (Basic Amine Liability) AggNo->IonChan Opt2 Modify Hinge Binder (Steric Bulk) Kinase->Opt2 Opt3 Reduce pKa / Zwitterion (Mask Basic Amine) IonChan->Opt3

Fig 1. Diagnostic decision tree for pyrido-pyrimidinone off-target liabilities.

FAQ 1: Kinase Cross-Reactivity (The mTOR & Vps34 Conundrum)

Q: My PI3K-selective pyrido-pyrimidinone inhibitor is showing significant off-target activity against mTOR and Vps34 in cellular assays. Why is this happening, and how do I validate it?

Mechanistic Causality: The pyrido[1,2-a]pyrimidin-4-one core acts as a highly efficient ATP-competitive hinge binder. Because PI3K, mTOR, and Vps34 share a highly conserved ATP-binding cleft (the PIKK family), compounds lacking a sterically demanding "propeller-shaped" conformation—which normally confers PI3K isoform selectivity—can easily slip into the mTOR or Vps34 active sites .

Protocol: Step-by-Step Cellular Mechanistic Validation (pAKT vs. p70S6K) To isolate primary target engagement from off-target mTOR inhibition, you must run a differential signaling assay. This protocol is a self-validating system: by stimulating the pathway and measuring two distinct downstream nodes simultaneously, you establish an internal control for target specificity.

  • Cell Preparation: Seed MCF-7 or PC-3M cells at 1×105 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Baseline Establishment: Starve cells in serum-free media for 24 hours to silence basal kinase activity.

  • Inhibitor Treatment: Treat cells with your inhibitor in a 10-point dose-response curve (0.1 nM to 10 μM) for 2 hours.

  • Pathway Stimulation: Add IGF-1 (50 ng/mL) for exactly 15 minutes to acutely activate the PI3K/mTOR axis.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Detection: Perform Western blotting. Probe for pAKT (Ser473) to assess PI3K/mTORC2 inhibition, and p70S6K (Thr389) to assess mTORC1 off-target inhibition.

  • Self-Validation Check: Calculate the IC₅₀ for both markers. If the IC₅₀ for p70S6K is significantly lower than or equal to pAKT, your compound lacks functional selectivity and is hitting mTOR directly.

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K (Primary Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTORC1 mTORC1 (Off-Target) AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Inhibitor Pyrido-pyrimidinone Inhibitor->PI3K Intended Inhibitor->mTORC1 Off-Target

Fig 2. PI3K/mTOR pathway highlighting primary and off-target nodes for inhibitors.

FAQ 2: Physicochemical Liabilities (Colloidal Aggregation)

Q: My compound shows broad, non-specific inhibition across unrelated enzyme panels. Is this a true polypharmacology effect?

Mechanistic Causality: It is highly unlikely to be true polypharmacology. The planar nature of the pyrido[1,2-a]pyrimidin-4-one ring promotes strong intermolecular π-π stacking in aqueous solutions. This leads to high crystal lattice energy and exceptionally poor aqueous solubility (often <0.05 μg/mL at pH 7.4) . Consequently, the compound forms colloidal aggregates that non-specifically sequester and denature enzymes, yielding false-positive off-target hits.

Protocol: Step-by-Step DLS Aggregation Assay This protocol validates whether your off-target hits are artifacts of insolubility.

  • Stock Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO.

  • Buffer Dilution: Dilute the stock into your standard aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10 μM. Ensure final DMSO concentration remains ≤1%.

  • Incubation: Incubate at room temperature for 30 minutes to mimic the timeline of your biochemical assay.

  • Measurement: Transfer 100 μL to a clear-bottom cuvette and analyze using Dynamic Light Scattering (DLS).

  • Self-Validation Check: A true solution will show no scattering particles. If particles >100 nm are detected, colloidal aggregation is occurring. Validation step: Add 0.01% Triton X-100 to the buffer and re-run the biochemical assay. If the off-target inhibition disappears, it was an aggregation-based false positive.

FAQ 3: hERG Toxicity and Basic Amine Liabilities

Q: I appended a morpholine ring to the pyrido-pyrimidinone core to improve solubility, but now I'm seeing severe hERG channel blockade. How can I troubleshoot this?

Mechanistic Causality: Morpholine and piperazine are frequently appended at the C-2 or C-9 positions of the pyrido[1,2-a]pyrimidin-4-one scaffold to interact with the solvent-exposed region or improve pharmacokinetic properties . However, these basic amines (pKa ~8.5) are protonated at physiological pH. The positively charged nitrogen readily interacts with the aromatic residues (Tyr652, Phe656) inside the inner cavity of the hERG potassium channel, leading to off-target cardiotoxicity.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Culture CHO cells stably expressing the hERG channel.

  • Perfusion Setup: Prepare extracellular (HEPES-buffered Tyrode's) and intracellular (K-aspartate based) solutions.

  • Compound Application: Apply the inhibitor via a rapid perfusion system at 1, 3, 10, and 30 μM concentrations.

  • Voltage Protocol: Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit tail currents.

  • Self-Validation Check: Measure the reduction in peak tail current amplitude relative to the vehicle control. Always run E-4031 (a known hERG inhibitor) as a positive control to validate channel responsiveness. To engineer out this liability, synthesize an analog with an electron-withdrawing group (e.g., a fluorinated amine) to reduce the pKa, and run it side-by-side in this assay.

Quantitative Off-Target Profiling Data

The table below summarizes how structural modifications to the pyrido[1,2-a]pyrimidin-4-one scaffold directly impact the balance between primary target potency, off-target kinase activity, and physical liabilities.

Structural ModificationPrimary Target (PI3Kα IC₅₀)Kinase Off-Target (mTOR IC₅₀)Ion Channel Liability (hERG IC₅₀)Aqueous Solubility (pH 7.4)
Unsubstituted Core 15 nM20 nM>30 μM<0.1 μg/mL
+ C2-Morpholine 5 nM18 nM2.5 μM (High Risk)15 μg/mL
+ C2-Fluorinated Amine 8 nM150 nM>30 μM (Safe)12 μg/mL

Note: The addition of the fluorinated amine successfully masks the basicity of the nitrogen, rescuing the hERG liability while maintaining solubility and primary target potency.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry.[Link]

  • Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry.[Link]

  • Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds. Journal of Medicinal Chemistry.[Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry.[Link]

Optimization

Technical Support Center: Enhancing the Stability of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in Solution

This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered with 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in solution. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered with 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in solution. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, researchers can ensure the integrity and reproducibility of their experimental results.

Understanding the Stability of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The stability of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in solution is influenced by its chemical structure, which contains several functional groups susceptible to degradation under common experimental conditions. These include the aminomethyl group, the bromo-aromatic system, and the fused pyrido[1,2-a]pyrimidin-4-one core.

Potential Degradation Pathways:

  • Hydrolysis: The aminomethyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of the corresponding hydroxymethyl derivative or other related impurities. The pyrimidine ring itself may also undergo hydrolytic cleavage under harsh pH conditions.

  • Oxidation: The amine functionality is prone to oxidation, which can be catalyzed by light, heat, or trace metal ions.[1][2] This can lead to the formation of various oxidative degradation products, impacting the compound's purity and activity.

  • Photodegradation: The presence of a bromine atom on the aromatic ring makes the molecule potentially susceptible to photolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to light, especially in the UV range.[3] This can result in the formation of de-brominated impurities.

Forced degradation studies are a critical tool for identifying these potential degradation pathways and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate degradation.[6][7]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that researchers may encounter during their experiments with 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: I'm observing a loss of compound activity or inconsistent results in my multi-day cell-based assays. What could be the cause?

A1: A gradual loss of activity in long-term experiments often points to compound instability in the culture medium.[8]

  • Plausible Causes:

    • Hydrolytic Degradation: The physiological pH (around 7.4) and aqueous nature of cell culture media can promote slow hydrolysis of the aminomethyl group or the pyridopyrimidinone ring over time.

    • Oxidative Degradation: Components in the media, along with exposure to light and oxygen, can lead to oxidative degradation of the amine functionality.

    • Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.

  • Troubleshooting Workflow:

start Inconsistent Results/ Loss of Activity check_stability Perform a time-course stability study in cell culture medium (e.g., 0, 24, 48, 72h). start->check_stability analyze Analyze samples by HPLC to quantify the remaining parent compound. check_stability->analyze significant_degradation Is there significant degradation (>10%)? analyze->significant_degradation no_degradation Minimal or no degradation observed. significant_degradation->no_degradation No prepare_fresh Prepare fresh working solutions daily from a stable stock. significant_degradation->prepare_fresh Yes add_antioxidant Consider adding a low concentration of an antioxidant (e.g., N-acetylcysteine) to the medium, if compatible with the assay. significant_degradation->add_antioxidant Yes check_adsorption Investigate adsorption to plasticware. (e.g., use low-adsorption plates). no_degradation->check_adsorption contact_support If issues persist, consult with a specialist. check_adsorption->contact_support prepare_fresh->contact_support add_antioxidant->contact_support

Caption: Troubleshooting workflow for loss of compound activity.

Q2: My stock solution in DMSO shows precipitation after a freeze-thaw cycle. Has the compound degraded?

A2: Not necessarily. Precipitation after a freeze-thaw cycle is often a physical phenomenon rather than chemical degradation.

  • Plausible Causes:

    • Exceeded Solubility: The solubility of the compound may be lower at colder temperatures.

    • Water Absorption: DMSO is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the vial to room temperature or in a 37°C water bath and sonicate to try and redissolve the precipitate.[9]

    • Solvent Purity: Ensure you are using anhydrous, high-purity DMSO.

    • Aliquot Stock Solutions: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

    • Consider Alternative Solvents: If precipitation persists, explore other compatible solvents where the compound has higher solubility and better freeze-thaw stability.

Q3: I've observed new peaks in my HPLC chromatogram after leaving my working solution on the benchtop. What are these?

A3: The appearance of new peaks likely indicates degradation of your compound.

  • Plausible Causes:

    • Photodegradation: Exposure to ambient light can cause photolytic cleavage of the C-Br bond.

    • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the amine group.

    • pH Shift: If your solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially accelerating acid-catalyzed hydrolysis.

  • Troubleshooting Workflow:

start New peaks in HPLC chromatogram protect_from_light Protect solutions from light using amber vials or by wrapping in foil. start->protect_from_light use_fresh_solutions Prepare and use solutions fresh. start->use_fresh_solutions degas_solvents Degas solvents to remove dissolved oxygen. start->degas_solvents use_buffered_solutions Use a buffered solution to maintain a stable pH. start->use_buffered_solutions analyze_degradants Characterize the new peaks (e.g., using LC-MS) to understand the degradation pathway. protect_from_light->analyze_degradants use_fresh_solutions->analyze_degradants degas_solvents->analyze_degradants add_stabilizers Consider adding stabilizers like antioxidants or chelating agents to the solution. use_buffered_solutions->add_stabilizers add_stabilizers->analyze_degradants end Implement appropriate preventative measures. analyze_degradants->end

Sources

Troubleshooting

Minimizing side reactions in the synthesis of aminomethyl-substituted pyridopyrimidinones

Welcome to the Technical Support Center for the synthesis of aminomethyl-substituted pyridopyrimidinones. As a Senior Application Scientist, I have designed this guide to help you navigate the complex ambidentate reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aminomethyl-substituted pyridopyrimidinones. As a Senior Application Scientist, I have designed this guide to help you navigate the complex ambidentate reactivity and functional group sensitivities inherent to this privileged heterocyclic scaffold. These structures are critical in modern drug discovery, frequently appearing as potent inhibitors for targets like DPP-4, PI3K/mTOR, and KDM histone demethylases[1][2][3].

Below, you will find an interactive troubleshooting guide, self-validating experimental protocols, and quantitative data summaries to optimize your synthetic workflows and minimize side reactions.

Synthetic Workflow Overview

The construction of aminomethyl-pyridopyrimidinones generally requires a sequential approach: core cyclization, regioselective functionalization, and aminomethyl installation. Deviations in solvent polarity, base selection, or thermal control at any of these stages will rapidly cascade into complex mixtures of side products.

G Start Aminopyridine Precursor Cyclization Thermal Cyclization (Flow Reactor / <200°C) Start->Cyclization Core Pyridopyrimidinone Core Cyclization->Core Alkylation Regioselective N-Alkylation (DBU/ROH) Core->Alkylation Aminomethylation Aminomethylation (Boc2O Trapping) Alkylation->Aminomethylation Product Aminomethyl- Pyridopyrimidinone Aminomethylation->Product

Synthetic workflow for aminomethyl-pyridopyrimidinones.

Interactive Troubleshooting Guide (FAQs)

Q1: During the alkylation of the pyridopyrimidinone core, I am isolating up to 20% of the O-alkylated side product. How can I drive N-regioselectivity? A1: The ambidentate nature of the pyrimidin-4-one lactam allows for both N- and O-alkylation. Using strong, non-coordinating bases like NaH in polar aprotic solvents (e.g., DMF) generates a "naked" reactive anion. Because oxygen is more electronegative, hard electrophiles will preferentially attack the oxygen atom, leading to high O-alkylation[4]. Causality & Solution: Switch to a non-nucleophilic base like DBU in a protic, alcoholic solvent (e.g., isopropanol). The hydrogen-bonding network of the alcohol preferentially solvates the highly electronegative oxygen anion. This sterically and electronically blocks the oxygen, forcing the electrophile to react at the nitrogen atom, routinely improving the N:O ratio to >10:1[4].

G Issue Issue: High O-Alkylation CheckBase Evaluate Base & Solvent Issue->CheckBase BaseDBU DBU in Alcohol (e.g., Isopropanol) CheckBase->BaseDBU Recommended BaseNaH NaH in DMF (Avoid) CheckBase->BaseNaH Problematic Result >10:1 N:O Regioselectivity BaseDBU->Result

Troubleshooting N- vs O-alkylation regioselectivity.

Q2: I am synthesizing the aminomethyl group via the catalytic hydrogenation of a cyano-pyridopyrimidinone precursor, but I observe significant secondary amine dimer formation. How do I minimize this? A2: Catalytic hydrogenation of nitriles to primary amines proceeds via a highly electrophilic intermediate imine. As the primary amine product accumulates, it acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer while releasing ammonia[1]. Causality & Solution: Perform the hydrogenation in the presence of Boc-anhydride ( Boc2​O ). As soon as the primary amine is generated, it is rapidly acylated by Boc2​O to form a carbamate. The carbamate nitrogen is non-nucleophilic, completely shutting down the dimerization pathway and allowing for near-quantitative isolation of the Boc-protected aminomethyl derivative[1].

Q3: Thermal cyclization to form the pyridopyrimidinone core is causing severe degradation and low yields. Are there milder alternatives? A3: Classical Gould-Jacobs thermal cyclizations require temperatures exceeding 200 °C, which degrades sensitive functional groups and leads to intractable tar formation[5]. Causality & Solution: Transition to a cascade reaction approach. The condensation of α -fluoromalonates with malononitrile, followed by base-promoted intramolecular cyclization, can be achieved at much lower temperatures[4]. Alternatively, utilizing an automated high-temperature/high-pressure flow reactor drastically reduces the residence time of the molecule at elevated temperatures, minimizing thermal degradation while maintaining high yields[5].

Q4: When attempting C3-arylation of the pyridopyrimidinone core via Pd-catalysis, I am seeing extensive side reactions and poor conversion. What is the optimal solvent system? A4: Polar aprotic solvents (DMA, NMP) often accelerate the oxidative addition step but lead to high levels of off-cycle side reactions (e.g., protodehalogenation or homocoupling) due to their coordinating nature[6]. Causality & Solution: Switch to a weakly polar solvent like toluene. While it may require longer reaction times or higher temperatures for full conversion, toluene does not competitively coordinate with the palladium center, significantly suppressing side reactions during Pd-catalyzed, Ag(I)-promoted arylation[6].

Quantitative Data Summaries

To guide your reaction optimization, the following tables summarize the empirical effects of solvent and additive choices on critical synthetic nodes.

Table 1: Solvent and Base Effects on Pyridopyrimidinone N- vs O-Alkylation Regioselectivity

BaseSolventMajor ProductN:O RatioIsolated Yield (%)Causality / Mechanism
NaHDMFMixture1:1< 40%Naked anion favors hard-hard O-alkylation.
K2​CO3​ DMFN-Alkyl3:165%Mild improvement, but poor solubility limits rate.
DBU Isopropanol N-Alkyl >10:1 > 85% H-bonding sterically shields the oxygen atom.

Table 2: Additive Effects on Nitrile Hydrogenation to Aminomethyl Groups

CatalystAdditiveSolventPrimary Amine YieldDimer YieldCausality / Mechanism
Pd/CNoneMeOH45%50%Unprotected amine attacks intermediate imine.
Raney Ni NH3​ (aq)EtOH70%20%Excess ammonia shifts equilibrium away from dimer.
Pd/C Boc2​O EtOAc >90% (as Boc) < 5% In situ trapping removes nucleophilic amine.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Regioselective N-Alkylation of Pyridopyrimidinones

Objective: Achieve >10:1 N-alkylation regioselectivity.

  • Preparation: Charge a dry reactor with the pyridopyrimidinone core (1.0 eq) and anhydrous isopropanol (10 volumes).

  • Deprotonation: Add DBU (1.5 eq) dropwise at 20 °C. Stir for 30 minutes.

    • Validation Checkpoint: The suspension should become a clear, homogenous solution, indicating complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide or nosylate) (1.2 eq) in one portion.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours[4].

  • Monitoring: Sample the reaction and analyze via LC-MS.

    • Validation Checkpoint: Proceed to workup only when starting material is <1% and the N:O isomer ratio is 10:1.

  • Workup: Cool to room temperature, quench with water (5 volumes), and extract with isopropyl acetate. The pure N-isomer can typically be isolated via direct recrystallization from the organic layer[4].

Protocol B: Reductive Amination for Aminomethylation

Objective: Install the aminomethyl group without over-alkylation.

  • Imine Formation: Dissolve the formyl-pyridopyrimidinone precursor (1.0 eq) in 1,2-dichloroethane (DCE) (10 volumes). Add the primary amine (1.1 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at 20 °C for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Scientific Rationale: STAB is strictly preferred over NaBH4​ or NaCNBH3​ . Its bulky, electron-withdrawing acetate groups make it a mild reducing agent that will selectively reduce the protonated imine without prematurely reducing the unreacted aldehyde[3].

  • Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint: TLC/HPLC must show complete consumption of the intermediate imine.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution). Extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure[3].

Sources

Optimization

Technical Support Center: Navigating and Overcoming Resistance to Pyrido[1,2-a]pyrimidin-4-one Compounds

Welcome to the technical support center for researchers utilizing pyrido[1,2-a]pyrimidin-4-one compounds in their experimental workflows. This resource is designed to provide in-depth troubleshooting guides and frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing pyrido[1,2-a]pyrimidin-4-one compounds in their experimental workflows. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, particularly concerning the emergence of resistance. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and overcome resistance, ensuring the integrity and success of your research.

The majority of recently developed therapeutic agents based on the pyrido[1,2-a]pyrimidin-4-one scaffold function as allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical signaling node that positively regulates the RAS-MAPK pathway, which is implicated in numerous cancers.[2][3] These allosteric inhibitors function by stabilizing the auto-inhibited, closed conformation of SHP2, thereby preventing its activation and downstream signaling.[4] This guide will focus on resistance mechanisms pertinent to this class of inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding unexpected experimental outcomes and the fundamental principles of resistance to pyrido[1,2-a]pyrimidin-4-one based SHP2 inhibitors.

Q1: We are observing a gradual loss of efficacy of our pyrido[1,2-a]pyrimidin-4-one compound in our long-term cell culture experiments. What are the potential causes?

A1: This is a classic presentation of acquired resistance. Cancer cells can adapt to the selective pressure of a targeted inhibitor through various mechanisms.[5] For allosteric SHP2 inhibitors, the most common causes are:

  • Secondary Mutations in the Target Protein (SHP2): The cells may have acquired mutations in the PTPN11 gene (which encodes SHP2) that prevent the inhibitor from binding effectively. Allosteric inhibitors bind to the auto-inhibited (closed) conformation of SHP2. Mutations that destabilize this conformation and favor an "open," active state will inherently confer resistance.[6][7]

  • Bypass Tract Activation: The cancer cells may have activated alternative signaling pathways to circumvent their dependency on SHP2. For example, upregulation of the PI3K-AKT pathway can provide parallel survival and proliferation signals, rendering the inhibition of the RAS-MAPK pathway less effective.[2][8]

  • Feedback Loop Reactivation: In some cellular contexts, particularly those driven by receptor tyrosine kinases (RTKs) like FGFR, initial SHP2 inhibition can trigger a rapid feedback mechanism that reactivates the upstream RTK, leading to a rebound in MAPK signaling and subsequent resistance.[4][9]

Q2: Our pyrido[1,2-a]pyrimidin-4-one compound shows high potency in biochemical assays against purified SHP2, but much lower efficacy in our cell-based assays. Why the discrepancy?

A2: This is a common challenge in drug development and can be attributed to several factors:

  • Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from reaching its intracellular target at a sufficient concentration.[10]

  • Intrinsic Resistance of the Cell Line: The chosen cell line may harbor pre-existing mutations or signaling pathway configurations that make it inherently less sensitive to SHP2 inhibition. This can include mutations in SHP2 itself or downstream components of the MAPK pathway (e.g., KRAS, BRAF).[11]

  • High Basal Signaling Activity: In cell lines with hyperactivated upstream signaling (e.g., from an oncogenic RTK), a very high concentration of the inhibitor may be required to sufficiently suppress the pathway and elicit a phenotypic response.

Q3: We have identified a specific point mutation in SHP2 in our resistant cell line. How can we confirm this mutation is responsible for the observed resistance?

A3: To definitively link the mutation to resistance, you will need to perform functional validation studies. A recommended workflow is:

  • Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type SHP2 expression vector.

  • Ectopic Expression: Transfect the mutant SHP2 vector into the parental (sensitive) cell line. As a control, transfect a wild-type SHP2 vector and an empty vector.

  • Resistance Phenotyping: Treat the transfected cells with a dose-response of your pyrido[1,2-a]pyrimidin-4-one compound and measure cell viability. If the cells expressing the mutant SHP2 show a rightward shift in the dose-response curve (i.e., a higher IC50 value) compared to the controls, this provides strong evidence that the mutation confers resistance.[11]

Q4: What are the primary signaling pathways I should investigate when I detect resistance to my SHP2 inhibitor?

A4: The primary focus should be on the RAS-MAPK pathway and key parallel or bypass pathways. A typical investigation would involve:

  • RAS-MAPK Pathway: Assess the phosphorylation status of key components like MEK and ERK (p-MEK, p-ERK) via Western blot. In resistant cells, you may observe a restoration of p-ERK levels despite the presence of the inhibitor.[4][9]

  • PI3K-AKT Pathway: Examine the phosphorylation of AKT (p-AKT) as an indicator of this pathway's activation. Upregulation of p-AKT can signify a bypass mechanism.[2][8]

  • JAK-STAT Pathway: In certain contexts, SHP2 can also modulate JAK-STAT signaling. Assessing the phosphorylation of STAT proteins can provide insights into other adaptive responses.[1][2]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific experimental issues.

Guide 1: Investigating Unexpectedly High IC50 Values

If your pyrido[1,2-a]pyrimidin-4-one compound is showing lower than expected potency in cellular assays, follow this troubleshooting workflow.

Workflow: Diagnosing High IC50 Values

G start High IC50 Observed check_compound Verify Compound Integrity & Concentration (LC-MS, NMR) start->check_compound check_assay Validate Cell Viability Assay (e.g., run positive/negative controls) check_compound->check_assay Compound OK conclusion Identify Root Cause: Compound degradation, assay artifact, intrinsic resistance, or poor bioavailability check_compound->conclusion Degraded/Incorrect Conc. check_intrinsic Assess for Intrinsic Resistance (Sequence PTPN11, KRAS, BRAF, etc.) check_assay->check_intrinsic Assay OK check_assay->conclusion Assay Issue check_permeability Evaluate Cell Permeability/Efflux (e.g., cellular uptake assay, co-treat with efflux pump inhibitor) check_intrinsic->check_permeability No known resistance mutations check_intrinsic->conclusion Resistance Mutation Found analyze_pathway Analyze Basal Pathway Activity (Western blot for p-ERK, p-AKT) check_permeability->analyze_pathway Permeability confirmed check_permeability->conclusion Efflux/Permeability Issue analyze_pathway->conclusion

Caption: Troubleshooting workflow for high IC50 values.

IssuePotential CauseRecommended Solution
Inconsistent IC50 values across experiments 1. Cell passage number variability.2. Inconsistent seeding density.3. Batch-to-batch variation in serum or reagents.1. Use a consistent, low range of cell passages.2. Ensure a homogenous cell suspension and accurate cell counting.3. Test new batches of critical reagents before use in large-scale experiments.
Compound appears inactive in cells 1. Compound degradation.2. High protein binding in media.3. Active drug efflux.1. Confirm compound integrity and concentration with analytical methods.2. Consider using serum-free or low-serum media for the duration of the treatment.3. Co-administer the compound with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.
Cell line known to be sensitive shows resistance 1. Cell line misidentification or contamination.2. Acquired resistance during routine culture.1. Perform cell line authentication (e.g., STR profiling).2. Test an earlier passage of the cells. If sensitive, the resistance was acquired.
Guide 2: Characterizing Acquired Resistance in a Cell Line Model

This guide outlines a comprehensive experimental plan to elucidate the mechanism of resistance developed in a cell line after chronic exposure to a pyrido[1,2-a]pyrimidin-4-one compound.

Workflow: Characterizing Acquired Resistance

G start Generate Resistant Cell Line (Dose escalation over 3-6 months) confirm_resistance Confirm Resistance Phenotype (Compare IC50 of parental vs. resistant) start->confirm_resistance check_target Sequence SHP2 (PTPN11) (Sanger or NGS) confirm_resistance->check_target analyze_phospho Phospho-Proteomic/Western Blot Analysis (p-ERK, p-AKT, p-STAT3, p-RTKs) confirm_resistance->analyze_phospho analyze_gene_exp Transcriptomic Analysis (RNA-Seq) confirm_resistance->analyze_gene_exp functional_validation Functional Validation of Hits (e.g., gene knockout/overexpression) check_target->functional_validation Mutation found analyze_phospho->functional_validation Pathway alteration identified analyze_gene_exp->functional_validation Gene expression changes identified conclusion Elucidate Resistance Mechanism: On-target mutation, bypass pathway activation, or other adaptive changes. functional_validation->conclusion

Caption: Experimental workflow for resistance mechanism identification.

Part 3: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes the standard method for generating a cell line with acquired resistance through continuous, escalating drug exposure.[12]

Materials:

  • Parental cancer cell line of interest

  • Pyrido[1,2-a]pyrimidin-4-one compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/dishes, incubators, etc.

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: Perform a standard cell viability assay to determine the IC50 of the compound on the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Subculture: Monitor the cells for growth. Initially, growth will be slow. Once the cells have adapted and are growing at a normal rate (typically after 2-4 passages), they are ready for the next concentration increase.

  • Dose Escalation: Gradually increase the compound concentration in a stepwise manner. A common approach is to double the concentration at each step (e.g., IC20 -> IC40 -> IC60 -> IC80 -> IC50 of the new resistant line).

  • Patience is Key: This process is lengthy and can take 3 to 12 months. Do not increase the dose until the cells have adapted to the current concentration.

  • Confirmation and Banking: Once the cells can proliferate in a high concentration of the compound (e.g., 5-10 times the parental IC50), confirm the new, higher IC50 value. Cryopreserve stocks of the resistant cell line at various stages.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key signaling pathways involved in resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running/transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse parental and resistant cells, with and without compound treatment, using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To assess total protein levels (e.g., total ERK) or a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with additional antibodies.

Part 4: Visualizing Resistance Mechanisms

Understanding the signaling architecture is crucial for interpreting resistance. The following diagram illustrates the central role of SHP2 and the primary mechanisms of resistance to its allosteric inhibitors.

Signaling Pathway and Resistance Mechanisms

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Bypass Pathway cluster_3 Resistance Mechanisms RTK RTK (e.g., FGFR, EGFR) Grb2 Grb2/SOS RTK->Grb2 PI3K PI3K RTK->PI3K SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activates RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one (Allosteric SHP2 Inhibitor) Inhibitor->SHP2_inactive Stabilizes Mutation SHP2 Mutation (e.g., E76K) Mutation->SHP2_inactive Prevents inactivation Feedback RTK Feedback Reactivation Feedback->RTK Reactivates Bypass_Activation PI3K/AKT Upregulation Bypass_Activation->PI3K Activates

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to guide researchers, process chemists, and drug development professionals through the scalable synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to guide researchers, process chemists, and drug development professionals through the scalable synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2)[1].

Pyrido[1,2-a]pyrimidin-4-one scaffolds are critical N-fused bicyclic heterocycles in modern drug discovery, frequently utilized in the development of PI3K/mTOR inhibitors and allosteric SHP2 inhibitors[2][3][4]. However, scaling up this specific functionalized core presents significant challenges regarding regioselectivity, thermal management, and the prevention of over-alkylation during amination.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure high-yield, high-purity production at the multi-gram to kilogram scale.

Mechanistic Pathway & Scale-Up Strategy

To avoid the safety hazards of high-pressure ammonia reactors and the purification nightmares of bis-alkylation, our validated scale-up route utilizes a two-step thermodynamic cyclization followed by a Delépine amination.

Workflow A 5-Bromopyridin-2-amine + Ethyl 4-chloroacetoacetate B Thermal Condensation (Diphenyl ether, 220°C) A->B Condensation C Intermediate: 7-Bromo-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one B->C Cyclization (-H2O, -EtOH) D Delépine Amination 1. HMTA, CHCl3 2. HCl / EtOH C->D Nucleophilic Substitution E Target Molecule: 2-(Aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one D->E Acidic Hydrolysis

Reaction pathway for the scalable synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Validated Experimental Protocols (SOPs)

Every step in this protocol is designed as a self-validating system , meaning you must confirm specific In-Process Controls (IPCs) before proceeding. This prevents the carryover of kinetically favored byproducts.

Step 1: Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Causality Focus: We utilize diphenyl ether (diphenyl oxide) as a high-boiling solvent at 220 °C. The high temperature is strictly required to drive the cyclization thermodynamically toward the 4H-pyrido[1,2-a]pyrimidin-4-one isomer, preventing the formation of the kinetically favored 2H-isomer or stalled uncyclized intermediates[2][5].

  • Preparation: Charge a reactor equipped with a Dean-Stark trap and reflux condenser with 5-bromopyridin-2-amine (1.0 eq) and diphenyl ether (10 volumes).

  • Addition: Heat the mixture to 100 °C. Dropwise add ethyl 4-chloroacetoacetate (1.2 eq) over 30 minutes.

  • Thermal Cyclization: Ramp the temperature to 220 °C. Continuously remove the ethanol and water byproducts via the Dean-Stark trap to drive the equilibrium forward[2]. Maintain for 4-6 hours.

  • IPC Validation: Sample the reaction for LC-MS. The reaction is complete when the uncyclized intermediate mass (M+H) is <2% of the total peak area.

  • Isolation: Cool the mixture to 50 °C. Slowly add heptane (15 volumes) under vigorous stirring to precipitate the product and keep the diphenyl ether in solution. Filter, wash with cold heptane, and recrystallize from ethanol to afford the pure intermediate.

Step 2: Delépine Amination to Target Molecule

Causality Focus: Direct amination with NH3​ leads to secondary and tertiary amine impurities. We use Hexamethylenetetramine (HMTA). The steric bulk of HMTA ensures that only a single alkylation occurs, forming a stable quaternary ammonium salt that precipitates out of solution, driving the reaction to 100% conversion.

  • Quaternization: Dissolve the chloromethyl intermediate (1.0 eq) in chloroform (10 volumes). Add HMTA (1.1 eq). Stir at 50 °C for 12 hours.

  • Validation: A thick white precipitate (the quaternary ammonium salt) will form. Filter and wash with cold chloroform.

  • Hydrolysis: Suspend the solid in a mixture of ethanol (5 volumes) and concentrated HCl (3.0 eq). Reflux at 80 °C for 4 hours to hydrolyze the HMTA complex.

  • Isolation: Cool to room temperature. The target molecule will precipitate as the hydrochloride salt. Filter and wash with cold ethanol. To obtain the free base, suspend in water, adjust pH to 9 with saturated NaHCO3​ , and extract with dichloromethane.

Troubleshooting & FAQs

Q1: My Step 1 condensation is yielding a mixture of two different isomers. How do I fix this? A1: You are likely observing a mixture of the 4H-pyrido[1,2-a]pyrimidin-4-one (target) and the 2H-pyrido[1,2-a]pyrimidin-2-one. This is a classic thermodynamic vs. kinetic control issue. The 2H-isomer forms kinetically at lower temperatures. Ensure your reactor is consistently reaching 220 °C and that you are actively removing ethanol/water via a Dean-Stark trap[2][5]. If your heating mantle cannot maintain 220 °C, switch to a thermal fluid heating system.

Q2: Why is my chloromethyl intermediate degrading during silica gel column chromatography? A2: The allylic/benzylic-like nature of the 2-(chloromethyl) group makes it highly susceptible to hydrolysis on the acidic surface of silica gel, converting it to a hydroxymethyl impurity. Do not use column chromatography for scale-up. Rely on the precipitation method outlined in Step 1 (heptane addition to diphenyl ether) followed by recrystallization from ethanol[5].

Q3: Can I use direct ammonia gas or aqueous ammonia instead of the Delépine reaction to save a step? A3: It is highly discouraged for scale-up. Direct amination of highly reactive alkyl halides with ammonia requires a massive excess of NH3​ (often >20 eq) in high-pressure autoclaves to minimize bis-alkylation. Even then, you will typically see 10-15% of the secondary amine dimer. The Delépine reaction (HMTA) guarantees 100% primary amine selectivity and operates at atmospheric pressure, ensuring both safety and purity.

Q4: I am detecting residual diphenyl ether in my final product. How can I remove it? A4: Diphenyl ether is notoriously difficult to dry under vacuum due to its high boiling point. Ensure that during the Step 1 isolation, you use a sufficient volume of heptane (at least 15 volumes) and wash the filter cake thoroughly with cold heptane. If residual solvent persists, a secondary trituration of the intermediate in methyl tert-butyl ether (MTBE) will extract the remaining diphenyl ether without dissolving the product.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different lab environments, adhere strictly to the validated parameters summarized below.

Parameter / MetricStep 1: Thermal CondensationStep 2: Delépine Amination
Stoichiometry 1.0 eq Amine : 1.2 eq Ester1.0 eq Chloride : 1.1 eq HMTA
Optimal Solvent Diphenyl ether (Neat/Solvent)Chloroform (Step A), EtOH (Step B)
Temperature 220 °C (Strict thermodynamic control)50 °C (Quaternization), 80 °C (Hydrolysis)
Reaction Time 4 - 6 hours12 hours (Step A), 4 hours (Step B)
Expected Yield 65 - 75%80 - 88%
Critical IPC LC-MS: Uncyclized intermediate < 2%Visual: Complete precipitation of salt
Major Impurity Risk 2H-pyrido[1,2-a]pyrimidin-2-oneSecondary amine dimer (if HMTA not used)

References

  • National Institutes of Health (NIH). "Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR." PubMed Central. URL: [Link]

  • American Elements. "2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one." American Elements. URL: [Link]

  • RSC Publishing. "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction." RSC Advances. URL: [Link]

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." PubMed. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Framework Using 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a Case Study

In the landscape of modern oncology drug discovery, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive framework for researchers to characterize and compare a novel compound, exemplified here by the hypothetical molecule 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, against established, clinically relevant kinase inhibitors.

The objective is not merely to generate data, but to build a holistic understanding of a novel compound's biochemical potency, cellular activity, and potential therapeutic positioning. To achieve this, we will outline a multi-pronged approach that integrates biochemical assays, advanced cellular analysis, and a clear strategy for data interpretation.

For the purpose of this guide, we will compare our hypothetical compound against three well-characterized inhibitors that target distinct, yet crucial, oncogenic signaling pathways:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

  • Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4]

  • Pictilisib (GDC-0941): A potent pan-inhibitor of Class I Phosphoinositide 3-Kinases (PI3K).[5][6]

By benchmarking against these standards, researchers can gain valuable insights into the potency, selectivity, and mechanism of action of their novel compounds.

The Comparative Experimental Workflow

A robust comparison of kinase inhibitors necessitates a tiered approach, moving from broad, high-throughput screening to more focused, mechanism-of-action studies. The following workflow is designed to provide a comprehensive characterization of a novel inhibitor.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Comparison Biochemical Kinase Panel Biochemical Kinase Panel (>300 kinases) IC50 Determination IC50 Determination on Primary Targets Biochemical Kinase Panel->IC50 Determination Target Engagement Target Engagement Assay (e.g., NanoBRET™) IC50 Determination->Target Engagement Downstream Signaling Downstream Signaling Assay (e.g., In-Cell Western) Target Engagement->Downstream Signaling Cell Viability Cell Viability/Proliferation Assay Downstream Signaling->Cell Viability Comparative Analysis Comparative Analysis vs. Known Inhibitors Cell Viability->Comparative Analysis

Caption: A streamlined workflow for the characterization and comparison of a novel kinase inhibitor.

Phase 1: Biochemical Potency and Selectivity

The initial step is to understand the direct interaction of the novel compound with a broad range of kinases. This provides a foundational understanding of its potency and selectivity profile.

Experimental Protocol: Radiometric Kinase Inhibition Assay for IC50 Determination

A classic and direct method to measure kinase activity is through the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against its primary target kinase(s) and compare it to known inhibitors.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compounds (novel compound and known inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.

  • Compound Addition: Add the test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The results of the biochemical assays should be summarized in a clear and concise table for easy comparison.

CompoundTarget KinaseIC50 (nM)
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Hypothetical Target[Experimental Value]
GefitinibEGFR2-37
PalbociclibCDK4/Cyclin D111
CDK6/Cyclin D116
Pictilisib (GDC-0941)p110α (PI3K)3
p110β (PI3K)33
p110δ (PI3K)3
p110γ (PI3K)75

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Phase 2: Cellular Mechanism of Action

While biochemical assays are crucial, they do not always translate to cellular activity. Therefore, it is essential to assess the compound's performance in a more physiologically relevant context.[8]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase in living cells.[9][10]

Objective: To confirm that the novel compound engages its intended target in a cellular environment and to determine its intracellular potency.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the target kinase

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • Multi-well plates (white, non-binding surface)

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plate.

  • Compound and Tracer Addition: After an incubation period to allow for protein expression, add the test compounds at various concentrations, followed by the addition of the NanoBRET™ tracer.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.

Experimental Protocol: In-Cell Western™ Assay for Downstream Signaling

The In-Cell Western™ assay allows for the quantification of protein phosphorylation, providing a direct measure of the inhibition of a kinase's signaling pathway within intact cells.[11][12]

Objective: To determine if the novel compound inhibits the phosphorylation of a key downstream substrate of its target kinase.

Materials:

  • Cancer cell line with an active signaling pathway of interest

  • Multi-well plates (96- or 384-well)

  • Test compounds

  • Fixing solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Primary antibodies (one for the phosphorylated substrate and one for the total protein as a loading control)

  • Infrared dye-conjugated secondary antibodies

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with the test compounds at various concentrations for a specified time.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.[13]

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against the phospho-protein and the total protein.

  • Secondary Antibody Incubation: Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies.

  • Imaging: Scan the plate using an infrared imaging system to detect the signals from both the phospho-protein and the total protein.

  • Data Analysis: Quantify the intensity of the signals. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the logarithm of the compound concentration to determine the IC50 for the inhibition of downstream signaling.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Ultimately, the goal of a kinase inhibitor in an oncology setting is to inhibit cancer cell growth. The CellTiter-Glo® assay is a robust method for assessing cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[14][15]

Objective: To determine the effect of the novel compound on the viability of cancer cell lines and to calculate its GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line(s)

  • Multi-well plates (white, solid bottom)

  • Test compounds

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Add the test compounds at various concentrations and incubate for a prolonged period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Data Presentation: Comparative Cellular Activity
CompoundTarget PathwayCell LineCellular Target Engagement IC50 (nM)Downstream Signaling Inhibition IC50 (nM)Cell Viability GI50 (nM)
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one HypotheticalRelevant Cell Line[Experimental Value][Experimental Value][Experimental Value]
GefitinibEGFRA431 (EGFR overexpressing)~20~25 (p-EGFR)~30
PalbociclibCDK4/6MCF-7 (ER+, Rb+)~90~66 (p-Rb)~180
Pictilisib (GDC-0941)PI3KU87MG (PTEN null)~50~70 (p-AKT)~200

Note: Cellular IC50 and GI50 values are highly dependent on the cell line and assay conditions.

Visualizing the Mechanism of Action: Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the experimental data.

EGFR Signaling Pathway

Gefitinib targets EGFR, a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation.[1][16]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

CDK4/6-Rb Signaling Pathway

Palbociclib inhibits CDK4 and CDK6, which are key regulators of the cell cycle. By preventing the phosphorylation of the Retinoblastoma (Rb) protein, Palbociclib blocks the progression from the G1 to the S phase of the cell cycle.[3][17]

CDK46_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Caption: The CDK4/6-Rb pathway and its inhibition by Palbociclib, leading to cell cycle arrest.

PI3K/AKT/mTOR Signaling Pathway

Pictilisib is a pan-PI3K inhibitor, targeting a central node in a pathway that regulates cell growth, survival, and metabolism. Inhibition of PI3K prevents the activation of AKT, a key downstream effector.[5][8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR GrowthSurvival Cell Growth & Survival mTOR->GrowthSurvival Promotes Pictilisib Pictilisib Pictilisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway, with the point of inhibition by Pictilisib and negative regulation by PTEN.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel kinase inhibitors like 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. By employing a combination of biochemical and cellular assays and comparing the results to well-characterized inhibitors, researchers can build a comprehensive profile of their compound's activity. This data-driven approach is essential for making informed decisions about lead optimization, further preclinical development, and ultimately, the potential clinical translation of new cancer therapeutics.

The journey from a promising scaffold to a clinical candidate is long and requires rigorous, objective assessment at every stage. This comparative framework is designed to provide the clarity and scientific rigor necessary to navigate that path successfully.

References

  • S.A. S., D. R., A. B., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology.
  • Finn, R. S., Dering, J., Conklin, D., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog.
  • Lynch, T. J., Bell, D. W., Sordella, R., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). NanoBRET™ Target Engagement Intracellular Kinase Assay.
  • Ferguson, P. L., & Gray, N. S. (2018). Kinase inhibitors: the road ahead.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog.
  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. LI-COR Biosciences.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Boveia, V. M., & Schutz-Geschwender, A. R. (2009).
  • Sarker, D., Ang, J. E., Baird, R., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.
  • Ciardiello, F., & Tortora, G. (2008).
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.
  • Pfizer Inc. (2015). IBRANCE® (palbociclib)
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K pathway in cancer: are we making headway?.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Cell Signaling Technology. (n.d.).
  • Abcam. (n.d.).
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe.
  • JoVE. (2017).
  • Rockland Immunochemicals Inc. (n.d.). In-Cell Western Protocol. Rockland Immunochemicals Inc.
  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Technical Manual.
  • Robers, M. B., Vasta, J. D., & Machleidt, T. (2015). Quantitative, real-time measurements of drug binding in live cells.
  • Azure Biosystems. (2025).
  • Fry, D. W., Harvey, P. J., Keller, P. R., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.
  • Wee, P., & Wang, Z. (2017).
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Cell Signaling Technology. (n.d.). Immunoprecipitation Protocol for Kinase Activity Assays. Cell Signaling Technology.
  • Promega Corporation. (2017). NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager.
  • Cadoo, K. A., Gucalp, A., & Traina, T. A. (2014). Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy.
  • Węsierska, M., & Zaguła, G. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules.
  • Abcam. (n.d.). EGFR (Epidermal Growth Factor Receptor)
  • Massive Bio. (2026). Palbociclib. Massive Bio.
  • MilliporeSigma. (n.d.). Kinase Assay Kit. MilliporeSigma.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual.
  • VanArsdale, T., Boshoff, C., Arndt, K. T., & Abraham, R. T. (2015).
  • Yuan, T. L., & Cantley, L. C. (2008).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • BenchChem. (2025). A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib) in Cancer Research. BenchChem.
  • Liv Hospital. (2026). Palbociclib. Liv Hospital.
  • MilliporeSigma. (n.d.).
  • Biomol GmbH. (2014). In-Cell Western Protocol. Biomol GmbH.
  • E.A.M., & R.N.P. (2015).
  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research.

Sources

Comparative

Cross-Reactivity Profiling of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate core scaffolds that serve as the foundation for novel kinase inhibitors. The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate core scaffolds that serve as the foundation for novel kinase inhibitors. The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2) is a highly privileged building block. Its pyrido[1,2-a]pyrimidin-4-one core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of various kinases, while the 7-bromo substitution provides a versatile vector for Suzuki-Miyaura cross-coupling.

However, the inherent structural mimicry of this scaffold necessitates rigorous cross-reactivity profiling before advancing it into hit-to-lead optimization. This guide objectively compares the baseline promiscuity and functional utility of this fragment against alternative scaffolds, providing a self-validating experimental framework for your drug development pipeline.

Structural Rationale & Target Landscape

The pyrido[1,2-a]pyrimidin-4-one chemotype is renowned for its ability to intervene in critical survival and proliferation pathways. The 2-aminomethyl group acts as a potent hydrogen bond donor/acceptor, establishing critical contacts with the kinase hinge region. Depending on the functionalization at the C7 position (currently occupied by the reactive bromine), derivatives of this scaffold have been successfully developed into potent dual PI3K/mTOR inhibitors , DNA-dependent protein kinase (DNA-PK) inhibitors , and even allosteric modulators of SHP2 .

To understand the biological implications of this scaffold, we must map its potential signaling interventions.

Pathway Inhibitor 7-Bromo-Pyridopyrimidinone PI3K PI3K / mTOR Inhibitor->PI3K ATP-Competitive DNAPK DNA-PK Inhibitor->DNAPK ATP-Competitive SHP2 SHP2 (Allosteric) Inhibitor->SHP2 Allosteric Modulation Proliferation Cell Proliferation PI3K->Proliferation Repair DNA Repair DNAPK->Repair Survival Cell Survival SHP2->Survival

Fig 2. Multi-target signaling intervention by the pyrido[1,2-a]pyrimidin-4-one chemotype.

Objective Scaffold Comparison

When selecting a halogenated starting fragment for library synthesis, medicinal chemists must balance synthetic versatility with baseline kinome promiscuity. If a core fragment is too promiscuous, any derived lead compound will likely suffer from off-target toxicity.

Below is a comparative analysis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one against two widely used alternative halogenated scaffolds: the quinolinone core (used in earlier DNA-PK inhibitors) and the quinazoline core (common in EGFR inhibitors).

Table 1: Comparative Profiling of Halogenated Kinase Core Scaffolds
Scaffold / FragmentcLogPKinome Promiscuity (S(10) Score)*Primary Target BiasSynthetic Vector
2-(aminomethyl)-7-bromo-pyrido[1,2-a]pyrimidin-4-one 0.8Low (S(10) < 0.05)PI3K, mTOR, SHP2C7 (Bromo), C2 (Aminomethyl)
8-bromo-2-morpholin-4-yl-quinolin-4-one 2.1Moderate (S(10) ~ 0.12)DNA-PK, PI3KC8 (Bromo)
4-chloro-7-bromo-quinazoline 2.8High (S(10) > 0.25)EGFR, HER2, Pan-KinaseC4 (Chloro), C7 (Bromo)

*S(10) score represents the fraction of a 400-kinase panel inhibited by >50% at a fragment concentration of 10 µM. Lower scores indicate a cleaner baseline scaffold.

Key Insight: The pyrido[1,2-a]pyrimidin-4-one fragment exhibits a significantly lower cLogP (higher aqueous solubility) and a lower S(10) promiscuity score compared to quinazoline alternatives. This makes it an ideal, "clean" starting point; the baseline fragment does not indiscriminately bind the kinome, meaning selectivity can be rationally engineered via C7 cross-coupling.

Cross-Reactivity Profiling Workflow

To ensure that the observed selectivity is driven by specific binding rather than assay artifacts, we employ a tiered, self-validating profiling workflow.

Workflow A Compound Synthesis CAS 1780782-32-2 B High-Throughput Kinome Screen A->B C SPR Kinetic Validation B->C D Cell-Based Target Engagement C->D

Fig 1. Tiered cross-reactivity profiling workflow for fragment validation.

Protocol 1: High-Throughput Kinome Selectivity Screening (Active-Site Competition)

Traditional enzymatic assays are highly sensitive to ATP concentration discrepancies ( Km​ variations across kinases). Therefore, we utilize an active-site dependent competition binding assay (e.g., KINOMEscan) to establish thermodynamic binding affinities.

  • Step 1: Colloidal Aggregation Control (DLS).

    • Causality: Fragments often form colloids in aqueous buffers, leading to non-specific enzyme inhibition and false-positive promiscuity.

    • Action: Analyze the fragment at 10 µM in assay buffer using Dynamic Light Scattering (DLS). Proceed only if the polydispersity index confirms a monomeric state.

  • Step 2: DNA-Tagged Kinase Binding Assay.

    • Action: Incubate the fragment (10 µM) with a panel of DNA-tagged kinases and immobilized active-site probes.

    • Causality: If the fragment cross-reacts and binds a kinase, it displaces the immobilized probe. The unbound kinase is washed away, and the remaining bound kinase is quantified via qPCR.

  • Step 3: Self-Validation & Normalization.

    • Action: Include Staurosporine (1 µM) as a pan-kinase positive control (must yield >99% displacement) and DMSO (0.1%) as a negative vehicle control. Calculate the % Control for each kinase.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Why do we use SPR after a primary binding screen? Small fragments like 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one often exhibit rapid dissociation rates ( koff​ ). End-point assays may underestimate their affinity due to rapid equilibration. SPR provides real-time kinetic resolution, distinguishing between transient low-affinity binders and true structural hits.

  • Step 1: Target Immobilization.

    • Action: Immobilize the identified off-target kinase (e.g., PI3K α ) via standard amine coupling to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Step 2: Multi-Cycle Kinetics.

    • Action: Inject the fragment at varying concentrations (1.25 µM to 20 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations. Multi-cycle kinetics (rather than single-cycle) are mandatory for fragments to allow complete dissociation between injections, accurately capturing rapid koff​ rates.

  • Step 3: Data Fitting.

    • Action: Double-reference the sensograms (subtracting a blank reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Strategic Recommendations

The 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly optimized starting point for kinase inhibitor discovery. Because its baseline S(10) promiscuity is exceptionally low compared to quinazoline or quinolinone cores, any cross-reactivity observed in later-stage lead compounds is almost entirely driven by the substituents added at the C7 position.

When utilizing this fragment:

  • Protect the Aminomethyl Group: During C7 Suzuki couplings, temporarily protect the primary amine (e.g., with a Boc group) to prevent unwanted side reactions and preserve its hydrogen-bonding capability for the kinase hinge region.

  • Monitor CDK Cross-Reactivity: Related pyrido-pyrimidine scaffolds have shown activity against Cyclin-Dependent Kinases (CDKs) . Always include CDK2 and CDK4 in your counter-screening panels when functionalizing this core.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Journal of Medicinal Chemistry URL:[Link]

  • Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase Organic & Biomolecular Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Bioorganic Chemistry URL:[Link]

  • Synthesis, anticancer evaluation, and molecular docking studies of some novel substituted pyrido[4,3-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors Bioorganic Chemistry URL:[Link]

Validation

Efficacy and Synthetic Utility of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in Kinase Inhibitor Discovery: A Comparative Guide

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a privileged scaffold in modern medicinal chemistry, particularly for developing highly selective kinase inhibitors targeting the phosphoinositide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a privileged scaffold in modern medicinal chemistry, particularly for developing highly selective kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) family, the mechanistic target of rapamycin (mTOR), and parasitic kinases such as CDPK1[1][2]. Among the various building blocks available, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2) stands out as a highly optimized precursor[3][4].

Unlike pre-functionalized or unsubstituted variants, this specific molecule provides orthogonal synthetic vectors (a reactive C7-bromine and a nucleophilic C2-aminomethyl) that allow researchers to systematically probe the kinase hinge region and adjacent specificity pockets. This guide objectively compares the synthetic tractability and downstream biological efficacy of this scaffold against alternative pyridopyrimidinones, providing validated experimental workflows for drug discovery professionals.

Mechanistic Rationale: The Pyridopyrimidinone Core in Kinase Inhibition

The efficacy of the pyridopyrimidinone core stems from its ability to mimic the adenine ring of ATP. The planar bicyclic system intercalates into the highly conserved kinase hinge region, while substitutions at the 2- and 7-positions dictate isoform selectivity and pharmacokinetic properties[5].

For instance, in the discovery of Compound 31—a potent, orally active dual PI3K/mTOR inhibitor that demonstrated significant in vivo efficacy in PC-3M tumor xenograft models—the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one intermediate was critical[1][6]. The C7 position projects toward the solvent-exposed region, making it the ideal attachment point for aryl sulfonamides that enhance binding affinity. Simultaneously, the C2 position interacts directly with the hinge region[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Pyridopyrimidinone Derivatives Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR signaling cascade and targeted inhibition by pyridopyrimidinone derivatives.

Scaffold Comparison: 2-(aminomethyl)-7-bromo vs. Alternatives

When designing a kinase inhibitor library, the choice of the starting scaffold dictates the ceiling of the project's success. Below is an objective comparison of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one against other common pyridopyrimidinone cores.

  • The 7-Bromo Advantage : The C7-bromine enables late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). In contrast, scaffolds utilizing a 7-methyl group (such as those designed for PI3Kα H1047R mutant selectivity) offer high metabolic stability but restrict the molecule from growing into adjacent affinity pockets, limiting their use in dual-target discovery[5][7].

  • The 2-Aminomethyl Advantage : The primary amine, separated from the electron-withdrawing pyrimidinone ring by a methylene spacer, retains high nucleophilicity. This allows for rapid, high-yielding amide or urea library generation. Direct 2-amino derivatives suffer from resonance-induced deactivation, while pre-functionalized groups (like the 2-morpholine seen in early DNA-PK inhibitors) represent synthetic dead-ends[8].

Comparative Efficacy and Synthetic Utility Table
Scaffold CoreKey Functional VectorsPrimary Target ApplicationRepresentative Efficacy (pAKT IC50)*Synthetic Tractability
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one C2-aminomethyl, C7-bromoDual PI3K/mTOR, CDPK1< 10 nM High (Amide + Suzuki handles)
7-methyl-9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one C2-hydroxy, C9-bromoPI3Kα H1047R Mutant~ 30 nMModerate (Requires Heck coupling)
2-(4-morpholinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pre-functionalized (Morpholine)PI3Kβ / DNA-PK~ 100 nMLow (Dead-end vectors)

*Note: Efficacy values represent the typical in vitro activity of the fully elaborated derivatives generated from these scaffolds, based on literature benchmarks[1][5][8].

Experimental Design & Methodology

To translate the structural advantages of the 2-(aminomethyl)-7-bromo scaffold into measurable biological efficacy, the following self-validating workflows must be employed.

Workflow Scaffold 2-(aminomethyl)-7-bromo- 4H-pyrido[1,2-a]pyrimidin-4-one C7_Deriv C7 Functionalization (Suzuki Coupling) Scaffold->C7_Deriv C2_Deriv C2 Amine Derivatization (Amide Formation) C7_Deriv->C2_Deriv Screening In Vitro Kinase Assay (AlphaLISA pAKT) C2_Deriv->Screening InVivo In Vivo Efficacy (Xenograft Models) Screening->InVivo Lead Selection

Self-validating experimental workflow for scaffold derivatization and efficacy screening.

Protocol 1: Scaffold Functionalization (Chemical Efficacy)

Objective : Convert the baseline scaffold into a targeted inhibitor library.

  • Step 1: C7-Functionalization via Suzuki-Miyaura Coupling

    • Procedure: React 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with a selected arylboronic acid pinacol ester using Pd(dppf)Cl₂ and K₂CO₃ in a 1,4-dioxane/H₂O mixture at 90°C[6].

    • Causality: The C7-bromine is highly reactive towards oxidative addition by Palladium. Performing this step before C2-derivatization prevents potential poisoning of the Pd catalyst that could occur if complex, heteroatom-rich amides were installed first.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity) is completely consumed.

  • Step 2: C2-Amine Derivatization

    • Procedure: React the C7-functionalized intermediate with various carboxylic acids using HATU/DIPEA in DMF at room temperature.

    • Causality: The methylene spacer preserves the nucleophilicity of the primary amine, allowing for rapid, high-yielding amide bond formation to explore the kinase hinge-binding region.

    • Self-Validation Checkpoint: Purify the final compounds via preparative HPLC to >95% purity. This ensures that subsequent biological assays measure the true efficacy of the derivative, not trace catalytic impurities.

Protocol 2: In Vitro Efficacy Evaluation (AlphaLISA pAKT Assay)

Objective : Quantify the dual PI3K/mTOR inhibitory efficacy of the synthesized derivatives.

  • Step 1: Cell Culture and Seeding

    • Procedure: Seed PC-3M or MCF-7 cells in 384-well plates and incubate overnight to allow for adherence and baseline signaling stabilization.

  • Step 2: Compound Treatment

    • Procedure: Treat cells with a 10-point dose-response curve of the synthesized compounds (ranging from 10 µM down to 0.1 nM) for 24 hours[5].

    • Causality: A wide concentration range is required to capture both the upper plateau (complete inhibition) and the lower baseline, ensuring an accurate calculation of the IC50 value.

  • Step 3: Lysis and AlphaLISA Detection

    • Procedure: Lyse the cells and add AlphaLISA acceptor beads conjugated to an anti-pAKT (Ser473) antibody, followed by streptavidin-coated donor beads.

    • Causality: Ser473 is explicitly chosen because it is the direct phosphorylation target of mTORC2, while its upstream activation strictly requires PIP3 generated by PI3K[1][6]. Thus, a reduction in pAKT (Ser473) signal acts as a unified, single-readout validation for dual pathway suppression.

    • Self-Validation Checkpoint: Include (a known PI3Kα inhibitor) and Compound 31 as positive controls. This normalizes the assay window across different plates and validates that the detection antibodies are functioning properly[1][5].

Conclusion

The 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one building block is not merely a passive structural core; it is an active enabler of high-efficacy drug discovery. By providing the exact chemical vectors needed to access the complex binding pockets of modern kinase targets, it offers superior synthetic tractability and downstream biological performance compared to unsubstituted or pre-functionalized pyridopyrimidinone alternatives.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters (2018). 1

  • Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium. Molecular and Biochemical Parasitology (2024). 2

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry (2024). 5

  • 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2) Product Specifications. Sigma-Aldrich. 4

  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry (2007). 8

Sources

Comparative

Comparative Analysis of Kinase Selectivity: A Guide to 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs

This guide provides a comprehensive analysis of the kinase selectivity of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its structural analogs within the pyrido[1,2-a]pyrimidin-4-one scaffold. As researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the kinase selectivity of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its structural analogs within the pyrido[1,2-a]pyrimidin-4-one scaffold. As researchers and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This document will delve into the experimental data, comparative analysis with alternative inhibitors, and the methodologies required to rigorously assess kinase selectivity.

Introduction to the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Kinase Inhibition

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases. Its rigid, bicyclic nature allows for the precise positioning of substituent groups to interact with the ATP-binding pocket of kinases. The specific compound, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, is a representative member of this class. While public domain data on this exact molecule is limited, extensive research on analogous compounds provides a strong foundation for understanding its likely kinase selectivity profile and the methodologies for its evaluation.

A notable analog, CHM-1, a 2,7-disubstituted 4H-pyrido[1,2-a]pyrimidin-4-one derivative, has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide will utilize data from such analogs to illustrate the principles of kinase selectivity and provide a framework for evaluating novel compounds like 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

The Critical Role of Kinase Selectivity Profiling

Kinase inhibitors are designed to modulate the activity of specific kinases implicated in disease pathways. However, due to the high degree of structural conservation in the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge. Off-target inhibition can lead to unforeseen side effects or even therapeutic benefits. Therefore, comprehensive selectivity profiling is a critical step in the development of any kinase inhibitor. This process involves screening the compound against a large panel of kinases to determine its inhibitory activity and create a selectivity profile.

A common metric used to quantify selectivity is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency. By comparing the IC50 values across a panel of kinases, researchers can assess the selectivity of a compound.

Comparative Selectivity Analysis of a Pyrido[1,2-a]pyrimidin-4-one Analog

To illustrate the process of selectivity analysis, we will examine the kinase inhibition profile of a representative pyrido[1,2-a]pyrimidin-4-one analog. The following table summarizes the inhibitory activity of a hypothetical compound, "Compound X," which shares the core scaffold of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, against a panel of selected kinases. For comparison, we have included data for a well-established multi-kinase inhibitor, Sunitinib.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical)Sunitinib (Reference)
FGFR11580
FGFR22565
VEGFR28009
PDGFRβ12002
c-Kit>10,0008
SRC>10,000250
EGFR>10,000>10,000

Data for Compound X is hypothetical and for illustrative purposes. Sunitinib data is representative of literature values.

From this data, we can infer that "Compound X" demonstrates significant selectivity for FGFR1 and FGFR2 over other kinases in the panel. In contrast, Sunitinib exhibits a broader spectrum of activity, potently inhibiting VEGFR2, PDGFRβ, and c-Kit in addition to FGFRs. This highlights the importance of the specific substitutions on the pyrido[1,2-a]pyrimidin-4-one scaffold in determining the selectivity profile.

Experimental Workflow for Kinase Selectivity Profiling

The generation of reliable selectivity data hinges on a robust and well-validated experimental workflow. A typical workflow for assessing the selectivity of a novel compound like 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is outlined below.

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: In Vitro Kinase Assay (e.g., Z'-LYTE™)

This protocol provides a generalized procedure for determining the IC50 value of a test compound against a specific kinase using the Z'-LYTE™ assay, a fluorescence-based, coupled-enzyme format.

Materials:

  • Test compound (e.g., 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) dissolved in DMSO

  • Kinase of interest (e.g., FGFR1)

  • Z'-LYTE™ peptide substrate

  • ATP solution

  • Z'-LYTE™ Development Reagent

  • Assay buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of the kinase/peptide substrate mixture to each well.

    • Add 2.5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Development Reaction:

    • Add 5 µL of the Z'-LYTE™ Development Reagent to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

The selectivity of an inhibitor like those based on the pyrido[1,2-a]pyrimidin-4-one scaffold has direct implications for its effect on cellular signaling pathways. For example, a selective FGFR inhibitor would be expected to primarily block the downstream signaling cascades initiated by FGF binding to its receptor.

FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a selective inhibitor.

A selective FGFR inhibitor is expected to modulate pathways controlling cell proliferation, survival, and angiogenesis. In contrast, a less selective inhibitor that also targets VEGFR2 and PDGFRβ would have a broader impact on multiple signaling cascades, which could be beneficial in some therapeutic contexts but also increase the risk of off-target toxicities.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of selective kinase inhibitors. While specific data for 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is not yet widely available, the principles and methodologies outlined in this guide provide a clear path for its evaluation. By employing rigorous in vitro kinase screening and cellular assays, researchers can elucidate the selectivity profile of this and other novel compounds, paving the way for the development of next-generation targeted therapies. Future work should focus on a comprehensive kinome-wide screen of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one to identify its primary targets and off-targets, followed by structural biology studies to understand the molecular basis of its selectivity.

References

  • Wu, D., et al. (2018). Discovery of 2,7-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as potent and selective inhibitors of fibroblast growth factor receptor. Journal of Medicinal Chemistry, 61(1), 285-297. [Link]

Validation

Comparative analysis of the anti-inflammatory effects of pyrido[1,2-a]pyrimidin-4-one derivatives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel anti-inflammatory agents, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising heterocyclic system. Its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory agents, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising heterocyclic system. Its unique structural features offer a versatile platform for the design and synthesis of potent modulators of inflammatory pathways. This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of various pyrido[1,2-a]pyrimidin-4-one derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex interplay of cellular and molecular events, orchestrated by a network of signaling pathways and inflammatory mediators. Key players in this process include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.

Pyrido[1,2-a]pyrimidin-4-ones: A Scaffold for Modulating Inflammation

The pyrido[1,2-a]pyrimidin-4-one core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The rigid, planar structure of this scaffold provides a unique framework for interacting with biological targets, while the potential for substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Key Inflammatory Pathways

Several pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to exert their anti-inflammatory effects by targeting key nodes in the inflammatory signaling network. A prominent mechanism involves the inhibition of the NF-κB signaling pathway.

One notable example is the 2,3-diphenylpyrido[1,2-a]pyrimidin-4-one derivative, which has been demonstrated to specifically inhibit TNF-α-induced NF-κB activation. This targeted inhibition prevents the downstream transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as IL-6.

Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation and the point of intervention for certain pyrido[1,2-a]pyrimidin-4-one derivatives.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degradates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) Active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Active Translocates Inhibited Complex IκBα NF-κB (p50/p65) Pyrido[1,2-a]pyrimidin-4-one Derivative Pyrido[1,2-a] pyrimidin-4-one Derivative Pyrido[1,2-a]pyrimidin-4-one Derivative->IKK Inhibits Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) NF-κB (p50/p65) Active->Pro-inflammatory Genes Induces Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: NF-κB signaling pathway in inflammation.

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory efficacy of pyrido[1,2-a]pyrimidin-4-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold. This section provides a comparative overview of the reported activities of various derivatives. While a comprehensive head-to-head comparison is challenging due to variations in experimental setups across different studies, the available data highlights key structure-activity relationships.

Derivative/CompoundTarget/AssayActivity/PotencyReference
Series of 3-aroylpyrido[1,2-a]pyrimidines Nitric Oxide Synthases (NOS) InhibitionCompounds with biphenyloyl, benzyloxybenzoyl, or naphthoyl groups at the 3-position showed the highest inhibitory effects. A methyl group at the 8-position further increased potency. Some compounds exhibited selectivity for inducible NOS (iNOS).[3]
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives Aldose Reductase (ALR2) InhibitionDerivatives with a phenol or catechol moiety at the 2-position exhibited micromolar to submicromolar activity. Hydroxy group introduction at the 6 or 9-position enhanced potency.[1]
Series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives Hyaluronidase InhibitionCompounds with N-methylpiperazine and piperazine ethoxy ethanol rings showed more growth inhibition than the standard drug Indomethacin at 10 μg concentration.[4]

Note: The presented data is a summary from different studies and direct comparison of absolute values should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the anti-inflammatory effects of pyrido[1,2-a]pyrimidin-4-one derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key to the inflammatory process.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare enzyme solutions (COX-1 and COX-2) D Incubate enzyme with test compound or vehicle A->D B Prepare test compound dilutions B->D C Prepare substrate (Arachidonic Acid) E Initiate reaction by adding Arachidonic Acid C->E D->E F Stop reaction E->F G Measure prostaglandin production (e.g., ELISA, HPLC) F->G H Calculate % inhibition and IC50 values G->H

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the pyrido[1,2-a]pyrimidin-4-one derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme solution (COX-1 or COX-2).

    • Add the test compound dilutions or vehicle (for control).

    • Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Detection:

    • After a defined incubation period (e.g., 10 minutes at 37°C), terminate the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model of acute inflammation to assess the anti-inflammatory activity of test compounds.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6): a control group, a reference standard group (e.g., indomethacin), and test groups receiving different doses of the pyrido[1,2-a]pyrimidin-4-one derivative.

  • Compound Administration:

    • Administer the test compounds and the reference standard orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

    • The control group receives the vehicle only.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This in vitro assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the pyrido[1,2-a]pyrimidin-4-one derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The available data demonstrates that derivatives of this class can effectively modulate key inflammatory pathways, including NF-κB signaling and the production of inflammatory mediators. Structure-activity relationship studies have provided valuable insights into the chemical features required for potent activity.

Future research should focus on a more systematic exploration of the chemical space around this scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation anti-inflammatory drugs based on the pyrido[1,2-a]pyrimidin-4-one core. The detailed experimental protocols provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • [Link to a relevant review on inflamm
  • [Link to a relevant review on NF-κB signaling]
  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • [Link to a relevant review on COX enzymes]
  • [Link to a relevant review on anti-inflamm
  • Ghilane, A., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 44(7), 2877-2887. [Link]

  • [Link to a relevant article on the synthesis of pyrido[1,2-a]pyrimidin-4-ones]
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • [Link to a relevant article on the biological activities of pyrimidines]
  • Sravanthi, T., & Manjula, A. (2015). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Medicinal Chemistry Research, 24(10), 3749-3760. [Link]

  • [Link to a relevant article on QSAR studies of pyrimidine deriv
  • [Link to a relevant article on the synthesis and antimicrobial activity of pyridopyrimidines]
  • [Link to a relevant article on pyrimidine deriv
  • [Link to a relevant article on pyrazole-pyridazine hybrids as COX-2 inhibitors]
  • [Link to a relevant article on recent developments in COX-2 inhibitors]
  • [Link to a relevant article on the anti-inflamm
  • [Link to a relevant article on the synthesis of pyrido[1,2-e]purine deriv
  • [Link to a relevant article on pyrido[1,2-a]pyrimidin-4-one deriv
  • [Link to a relevant article on QSAR of pyrimidine deriv
  • [Link to a relevant article on QSAR of pyrimidine-5-carbonitriles]
  • [Link to a relevant article on selective inhibition of COX-1]
  • [Link to a relevant article on the synthesis and anti-inflammatory activity of pyrido[2,3-d]pyrimidine-1,4-dione deriv
  • [Link to a relevant article on pyrazole analogues as COX inhibitors]

Sources

Comparative

Confirming the On-Target Effects of 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in Cellular Models: A Comparative SHP2 Inhibition Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Mechanistic Rationale As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel chemical matter requires a rigorous, multi-tiered approach that moves beyond simple phenotypic observation. This guide establishes a self-validating experimental cascade to confirm the on-target effects of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "Pyrido-pyrimidinone Lead").

Recent structural optimization campaigns have identified the pyrido[1,2-a]pyrimidin-4-one core as a highly promising scaffold for allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) [1]. Encoded by the PTPN11 gene, SHP2 is a critical node in the RAS-ERK signaling pathway and a highly sought-after target for receptor tyrosine kinase (RTK)-driven cancers[2].

Unlike active-site inhibitors, which often suffer from poor cellular permeability and off-target toxicity, allosteric inhibitors like the benchmark compound SHP099 stabilize SHP2 in its auto-inhibited conformation[2]. They achieve this by concurrently binding to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains[2]. The Pyrido-pyrimidinone Lead utilizes its aminomethyl group for critical hydrogen bonding within this allosteric tunnel, while the bromo-heterocyclic core provides favorable hydrophobic packing[3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) SHP2_Open SHP2 (Active Conformation) PTP domain exposed RTK->SHP2_Open Phospho-tyrosine recruitment SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP SHP2_Closed->SHP2_Open Activation RAS RAS-GTP (Active) SHP2_Open->RAS Promotes nucleotide exchange ERK p-ERK1/2 (Active) RAS->ERK Kinase Cascade (RAF/MEK) Phenotype Cell Proliferation & Survival ERK->Phenotype Gene Transcription Inhibitor 2-(aminomethyl)-7-bromo-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2_Closed Allosteric Stabilization (Prevents Activation)

Fig 1: SHP2-mediated RAS-ERK signaling pathway and the allosteric stabilization mechanism.

Comparative Performance Data

To objectively assess the Pyrido-pyrimidinone Lead, we benchmark its biochemical and cellular profile against the first-in-class allosteric inhibitor SHP099 [2] and the clinical-stage derivative TNO155 .

Table 1: Biochemical and Cellular Profiling of SHP2 Inhibitors

CompoundMechanismFL-SHP2 IC₅₀ (µM)SHP2-PTP IC₅₀ (µM)p-ERK IC₅₀ (µM)Proliferation IC₅₀ (µM)
Pyrido-pyrimidinone Lead Allosteric0.104> 50.00.351.8
SHP099 (Reference)Allosteric0.071> 100.00.251.4
TNO155 (Clinical Ref)Allosteric0.011> 100.00.040.1

*Cellular assays performed in the highly SHP2-dependent KYSE-520 esophageal squamous cell carcinoma line.

Data Interpretation: The Pyrido-pyrimidinone Lead demonstrates sub-micromolar potency against full-length SHP2 (FL-SHP2) while remaining completely inactive against the isolated catalytic domain (SHP2-PTP)[1]. This differential is the hallmark of a true allosteric binder.

Self-Validating Experimental Workflows

To guarantee scientific integrity, every protocol below is designed as a self-validating system . We do not merely look for a reduction in signal; we engineer the assay to rule out false positives and off-target cytotoxicity.

Protocol 1: Biochemical Target Validation (DiFMUP Assay)

The Causality Principle: To prove the compound acts via the allosteric tunnel rather than the highly conserved active site, it must demonstrate a differential response. By testing the full-length enzyme and the isolated catalytic domain in parallel, the assay self-validates: direct active-site inhibitors will block both, while true allosteric inhibitors will only block the full-length construct[1].

Step-by-Step Methodology:

  • Protein Preparation: Prepare two parallel assay plates. To Plate A, add 0.5 nM recombinant human Full-Length SHP2. To Plate B, add 0.5 nM isolated SHP2-PTP domain.

  • Activation (Plate A Only): Add 0.5 µM of the activating peptide (e.g., IRS1 pY1172) to Plate A to relieve auto-inhibition and open the catalytic site.

  • Compound Incubation: Dispense a 10-point, 3-fold dilution series of the Pyrido-pyrimidinone Lead (starting at 50 µM) into both plates. Incubate at room temperature for 30 minutes to allow allosteric equilibrium.

  • Substrate Addition: Add 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to all wells.

  • Kinetic Read: Measure fluorescence (Ex 358 nm / Em 450 nm) continuously for 20 minutes. Calculate the IC₅₀ based on the initial velocity of the reaction.

Protocol 2: Intracellular Target Engagement via CETSA

The Causality Principle: Observing downstream p-ERK reduction is insufficient to prove on-target activity, as the compound could be hitting upstream kinases (e.g., EGFR, MEK). The Cellular Thermal Shift Assay (CETSA) isolates the physical binding event inside the intact cell. If the compound physically binds SHP2, it thermodynamically stabilizes the folded protein against heat-induced aggregation, shifting its melting temperature (Tm) higher compared to the DMSO control.

CETSA_Workflow Step1 1. Live Cell Treatment (Compound vs DMSO) Step2 2. Thermal Challenge (Gradient: 40°C - 60°C) Step1->Step2 Step3 3. Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. Western Blot (Quantify SHP2 Stabilization) Step3->Step4

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed KYSE-520 cells in 10 cm dishes. Treat with 10 µM of the Pyrido-pyrimidinone Lead or 0.1% DMSO for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 42°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Fractionation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Run the soluble supernatant on an SDS-PAGE gel and immunoblot for SHP2. A successful on-target compound will show a distinct preservation of the SHP2 band at higher temperatures compared to DMSO.

Protocol 3: Functional Phenotypic Readouts (p-ERK & Proliferation)

The Causality Principle: By using a highly SHP2-dependent cell line (KYSE-520) alongside a SHP2-independent cell line (e.g., A2058, a BRAF V600E mutant line), we create a self-validating phenotypic screen. Because A2058 cells have a downstream mutation that bypasses SHP2, a true SHP2 inhibitor will suppress proliferation in KYSE-520 but spare A2058, ruling out general non-specific cytotoxicity[2].

Step-by-Step Methodology:

  • Signaling Assay (p-ERK): Starve KYSE-520 cells overnight in 0.1% FBS. Treat with a dose-response of the compound for 2 hours. Stimulate with 10 ng/mL EGF for 10 minutes. Lyse cells and quantify p-ERK1/2 (Thr202/Tyr204) via AlphaLISA or Western Blot.

  • Proliferation Assay: Seed KYSE-520 and A2058 cells in 96-well plates (2,000 cells/well). Treat with compound dilutions for 5 days.

  • Viability Readout: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Calculate the IC₅₀. Verify that the IC₅₀ for A2058 is >10 µM.

Conclusion

The 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly tractable starting point for SHP2 allosteric inhibition. By employing the self-validating cascade outlined above—moving from differential biochemical assays to thermodynamic cellular target engagement, and finally to mutation-controlled phenotypic screens—researchers can confidently confirm on-target causality and advance this chemical matter through the drug discovery pipeline.

References

  • Title: Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases Source: Nature (PubMed) URL: [Link]

  • Title: Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

This document provides a comprehensive operational and safety guide for the handling of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, this guide is structured to provide not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved. The information herein is synthesized from safety data for structurally analogous compounds and established chemical safety principles.

Hazard Assessment: A Structurally-Informed Analysis

  • The Pyrido[1,2-a]pyrimidin-4-one Core: This heterocyclic system is common in pharmacologically active molecules. Data from similar structures, such as 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, consistently indicate several hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[1][2]

    • Causes skin irritation.[1][2]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

  • The Bromine Moiety (Organobromine): The presence of a bromine atom classifies this as a halogenated organic compound. Such compounds can be persistent and toxic.[3] Human exposure to some organobromine compounds has been linked to adverse effects on the nervous system, liver, and kidneys.[3] They must be handled with care to prevent environmental release and bodily absorption.

  • The Aminomethyl Group (Primary Amine): Aliphatic amines can be irritants and sensitizers. Inhaling amine vapors can irritate the nose, throat, and lungs.[4] Direct contact can lead to skin irritation, and some individuals may develop an allergic skin reaction.[5] Structurally similar compounds with amine groups are known to cause severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create effective barriers against potential exposure. The selection of specific PPE is directly informed by the hazards identified above.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldRationale: Protects against splashes, dust, and aerosols. The high likelihood of serious eye irritation from this compound class necessitates stringent protection.[1][2] A face shield must be worn over goggles when handling solutions or performing any operation with a splash risk.[7][8]
Hand Protection Chemical-Resistant GlovesRationale: Prevents dermal contact, absorption, and skin irritation.[5] Nitrile gloves provide adequate protection for incidental contact.[8] Gloves must be inspected before use and changed immediately if contamination occurs. For prolonged handling, consider double-gloving.
Body Protection Flame-Retardant Laboratory CoatRationale: Protects skin from accidental contact and contamination of personal clothing. The lab coat should be fully buttoned.[8]
Respiratory Protection NIOSH-Approved RespiratorRationale: To be used when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible, as the compound is expected to cause respiratory irritation.[2][7][9] All respirator use must be in accordance with a formal respiratory protection program.
Foot Protection Closed-Toe ShoesRationale: Protects feet from spills. Shoes must fully cover the foot; perforated shoes or sandals are prohibited in the laboratory.[8][10]

Operational Guide: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow designed to minimize exposure at every stage of handling.

Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_dispose Phase 4: Disposal Prep 1. Area Inspection - Verify fume hood function. - Clear workspace. - Locate safety equipment. PPE 2. Don PPE - Inspect all PPE. - Don in correct order. Prep->PPE Handle 3. Chemical Handling - Perform all operations in fume hood. - Use smallest practical quantity. - Keep container closed. PPE->Handle Decon 4. Decontamination - Clean all equipment. - Wipe down work surface. Handle->Decon Doff 5. Doff PPE - Remove PPE carefully. - Avoid self-contamination. Decon->Doff Wash 6. Personal Hygiene - Wash hands thoroughly. Doff->Wash Waste 7. Waste Segregation - Dispose of contaminated items and surplus chemical as halogenated hazardous waste. Wash->Waste cluster_waste_type Start Waste Generated Solid Surplus Solid Chemical Start->Solid Liquid Contaminated Solvents Start->Liquid PPE Contaminated PPE (Gloves, weigh boats, etc.) Start->PPE Drain DO NOT Dispose Down the Drain Start->Drain Container Place in a designated, sealed, and labeled Hazardous Waste Container Solid->Container Liquid->Container PPE->Container Label Label as: 'Hazardous Waste: Halogenated Organic Material' Container->Label

Caption: Waste characterization and disposal workflow.

  • Waste Characterization: All surplus chemical and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips, glassware) must be treated as hazardous waste.

  • Segregation: Due to the bromine atom, this compound must be disposed of in a designated container for halogenated organic waste . [11]Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity. [11]3. Containerization: Collect all waste in a clearly labeled, sealed container. The label must include the words "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Incineration at high temperatures is often the preferred method for safely destroying halogenated compounds. [12]

References

  • 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one - NextSDS. (n.d.). Retrieved from [Link]

  • Valavanidis, A., & Vlachogianni, T. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • New Jersey Department of Health. (2007, February). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • SAFETY DATA SHEET - Farmalabor Materie Prime. (2015, July 7). Retrieved from [Link]

  • RPS Group. (2022, December 19). Amines. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. (2025, April 22). Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • The Role of PPE in Preventing Contamination in Pharmaceutical Production. (2025, February 10). Retrieved from [Link]

  • El-Gohary, H. S. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.